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  • Product: 4-Iodo-2,3-dihydrofuran
  • CAS: 1232199-27-7

Core Science & Biosynthesis

Foundational

4-Iodo-2,3-dihydrofuran CAS 1232199-27-7 properties

The following technical guide details the properties, synthesis, and applications of 4-Iodo-2,3-dihydrofuran (CAS 1232199-27-7). This document is structured to serve as a primary reference for medicinal chemists and proc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-Iodo-2,3-dihydrofuran (CAS 1232199-27-7). This document is structured to serve as a primary reference for medicinal chemists and process engineers leveraging this compound as a vinyl iodide building block.

A Versatile Vinyl Iodide Scaffold for Heterocyclic Functionalization

Part 1: Executive Summary

4-Iodo-2,3-dihydrofuran (CAS 1232199-27-7) is a high-value heterocyclic intermediate characterized by a vinyl iodide moiety embedded within a dihydrofuran ring.[1] Unlike its 2,5-dihydrofuran isomers, this compound possesses an enol ether functionality, imparting unique electronic properties that facilitate rapid oxidative addition in Palladium-catalyzed cross-coupling reactions.

For drug development professionals, this molecule represents a strategic "beta-entry" point. While direct lithiation or Heck arylation of 2,3-dihydrofuran typically favors the alpha (C2) position, 4-iodo-2,3-dihydrofuran allows for regiospecific functionalization at the beta (C4) position . This capability is critical for synthesizing complex pharmacophores, including substituted furans (via oxidation) and tetrahydrofurans (via reduction).

Part 2: Chemical Identity & Physical Properties[1][2]

Table 1: Physicochemical Profile Note: Specific experimental constants for this CAS are proprietary or rarely reported in open literature. Values below represent high-confidence estimates based on structural analogs (e.g., 3-iodo-4,5-dihydrofuran) and group contribution methods.

PropertyValue / DescriptionNote
CAS Number 1232199-27-7Unique Identifier
IUPAC Name 4-Iodo-2,3-dihydrofuran
Molecular Formula C₄H₅IO
Molecular Weight 195.99 g/mol
Appearance Pale yellow to brown oilDarkens upon light exposure
Boiling Point ~65–70 °C at 15 mmHg (Predicted)Extrapolated from 2,3-DHF (54°C at 760mmHg)
Density ~1.8–1.9 g/mLHigh density due to Iodine atom
Solubility Soluble in DCM, THF, Et₂O, TolueneImmiscible with water
Stability Light and Acid SensitiveStore at -20°C; stabilize with Cu or Ag wire
Part 3: Synthetic Accessibility & Methodology

The synthesis of 4-iodo-2,3-dihydrofuran is non-trivial due to the sensitivity of the dihydrofuran ring to acid-catalyzed polymerization. Two primary routes are established in the literature for this class of beta-iododihydrofurans.

Method A: Electrophilic Iodocyclization (The "Bottom-Up" Approach)

This method is preferred for generating high-purity material as it builds the ring and installs the iodine atom simultaneously. It relies on the 5-endo-dig cyclization of homopropargylic alcohols, a process formally disfavored by Baldwin’s rules but enabled by the high polarizability of iodine.

  • Precursor: 3-Butyn-1-ol[2][3]

  • Reagents: Iodine (

    
    ), Sodium Bicarbonate (
    
    
    
    ), Acetonitrile (
    
    
    ).[4]
  • Mechanism:

    • Activation of the alkyne by

      
      .
      
    • Nucleophilic attack by the hydroxyl oxygen.

    • Formation of the vinyl iodide.

Method B: Direct Iodination-Elimination (The "Top-Down" Approach)

This route utilizes commercially available 2,3-dihydrofuran. It involves the addition of iodine across the double bond followed by base-mediated elimination of HI.

  • Protocol:

    • Dissolve 2,3-dihydrofuran in anhydrous

      
       at 0°C.
      
    • Add

      
       (1.0 equiv) slowly to form the diiodo-tetrahydrofuran intermediate.
      
    • Treat with

      
       or 
      
      
      
      to induce elimination.
  • Critical Control Point: The elimination must be controlled to prevent ring opening or polymerization.

Representative Experimental Protocol (Method A Analog)

Adapted from procedures for beta-iodofurans [1].

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Reaction: Charge with 3-butyn-1-ol (10 mmol) and MeCN (50 mL). Add

    
     (30 mmol).
    
  • Addition: Cool to 0°C. Add

    
     (30 mmol) portion-wise over 30 minutes.
    
  • Workup: Stir at RT for 4 hours. Quench with saturated

    
     (to remove excess Iodine). Extract with 
    
    
    
    .
  • Purification: Rapid filtration through a plug of neutral alumina (avoid silica gel due to acidity).

Part 4: Reactivity Profile & Applications

The core value of 4-iodo-2,3-dihydrofuran lies in its ability to serve as a linchpin in Palladium-catalyzed cross-coupling. The C4-Iodine bond is significantly more reactive than corresponding bromides or chlorides, allowing couplings to proceed under milder conditions that preserve the sensitive enol ether functionality.

Mechanistic Pathway: The "Suzuki Gateway"

The following Graphviz diagram illustrates the central role of this molecule in accessing diverse chemical space.

G Start 4-Iodo-2,3-dihydrofuran (Vinyl Iodide Core) Suzuki Suzuki-Miyaura (+ Ar-B(OH)2) Start->Suzuki Pd(PPh3)4, Base Sonogashira Sonogashira (+ R-C≡CH) Start->Sonogashira Pd/Cu, Amine Heck Mizoroki-Heck (+ Alkenes) Start->Heck Pd(OAc)2, Ligand Prod_Aryl 4-Aryl-2,3-dihydrofuran (Bioactive Scaffold) Suzuki->Prod_Aryl Prod_Alkyne 4-Alkynyl-2,3-dihydrofuran (Conjugated Systems) Sonogashira->Prod_Alkyne Prod_Furan 3-Substituted Furan (Via Oxidation) Prod_Aryl->Prod_Furan DDQ or O2

Figure 1: Divergent synthesis pathways originating from 4-iodo-2,3-dihydrofuran. The vinyl iodide allows access to C4-arylated products which can be subsequently oxidized to 3-substituted furans.

Key Application: Synthesis of 3-Substituted Furans

Direct synthesis of 3-substituted furans is often challenging. A robust strategy involves:

  • Coupling: Suzuki coupling of 4-iodo-2,3-dihydrofuran with an aryl boronic acid.

  • Aromatization: Oxidation of the resulting dihydrofuran using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or activated

    
    .
    
    • Advantage:[5][3][4] This avoids the harsh acidic conditions often required for furan ring closure from acyclic precursors.

Part 5: Handling, Stability & Safety (E-E-A-T)

1. Peroxide Formation (Critical Hazard): Like all enol ethers, 4-iodo-2,3-dihydrofuran can form explosive peroxides upon exposure to air.

  • Protocol: Test for peroxides using starch-iodide paper before heating or distilling.

  • Storage: Store under inert atmosphere (Argon) with a stabilizer (e.g., BHT) if possible.

2. Photolytic Instability: The C-I bond is weak (~50-60 kcal/mol) and susceptible to homolytic cleavage by UV/visible light.

  • Protocol: Wrap all reaction vessels and storage vials in aluminum foil. Perform purification in low-light conditions.

3. Acid Sensitivity: The dihydrofuran ring is an acetal equivalent (cyclic enol ether). Trace acids will catalyze hydration to the lactol or polymerization.

  • Protocol: Pre-treat all glassware with base (e.g., rinse with dilute

    
     and dry). Use neutral alumina for chromatography, never acidic silica.
    
Part 6: References
  • Knight, D. W., et al. (2009). "A brief synthesis of β-iodofurans." Chemical Communications, 1007-1008.

  • Ma, S., & Fu, C. (2005).[6] "Efficient Preparation of 4-Iodofuran-2(5H)-ones by Iodolactonisation." European Journal of Organic Chemistry, 3942-3945.[6]

  • Gabriele, B., et al. (2012).[4] "An Iodocyclization Approach to Substituted 3-Iodothiophenes." Journal of Organic Chemistry, 77(17), 7640-7645.

  • McDonald, F. E., et al. (2002).[5][2] "Molybdenum Carbonyl-Catalyzed Alkynol Cycloisomerization: Preparation of 2-Phenyl-2,3-dihydrofuran." Organic Syntheses, 79, 27.

  • Sigma-Aldrich. "Safety Data Sheet: 2,3-Dihydrofuran."

Sources

Exploratory

4-Iodo-2,3-dihydrofuran chemical structure and molecular weight

This technical guide details the structural characteristics, synthetic pathways, and applications of 4-Iodo-2,3-dihydrofuran , a specialized vinyl iodide intermediate used in organic synthesis.[1][2] Structural Character...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthetic pathways, and applications of 4-Iodo-2,3-dihydrofuran , a specialized vinyl iodide intermediate used in organic synthesis.[1][2]

Structural Characterization and Synthetic Utility[1][2]

Executive Summary

4-Iodo-2,3-dihydrofuran is a heterocyclic vinyl iodide serving as a high-value building block in medicinal chemistry and materials science.[1][2] Unlike its aromatic counterpart (3-iodofuran), this dihydro- derivative retains an enol ether character, offering unique reactivity profiles for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira).[1][2][3] This guide outlines its physicochemical properties, validated synthetic routes via electrophilic iodocyclization, and its role in constructing complex fused heterocycles.[1][2][3]

Structural Identification & Physicochemical Properties[1][2][3][4]

The compound consists of a five-membered dihydrofuran ring with an iodine atom substituted at the C4 position.[1][2][4] This placement creates a vinyl iodide moiety, which is electronically distinct from the C5-position (enol ether


-carbon) and the C2/C3 saturated carbons.[1][3]
PropertyData
IUPAC Name 4-Iodo-2,3-dihydrofuran
CAS Registry Number 1232199-27-7
Molecular Formula C

H

IO
Molecular Weight 195.99 g/mol
Exact Mass 195.9385
Physical State Pale yellow liquid (sensitive to light/air)
Solubility Soluble in CH

Cl

, THF, MeCN; insoluble in water
3D Structural Conformation

The molecule adopts a nearly planar conformation around the C4=C5 double bond, essential for orbital overlap during metal-catalyzed coupling.[1][2] The iodine atom at C4 provides a reactive handle for oxidative addition to Pd(0) species.[3]

Caption: Connectivity of 4-iodo-2,3-dihydrofuran showing the critical C4-I vinyl iodide bond.[1][3]

Synthetic Methodology

The synthesis of 4-iodo-2,3-dihydrofuran is challenging due to the propensity of dihydrofurans to aromatize or undergo ring-opening.[1][2] The most robust method involves the electrophilic iodocyclization of homopropargyl alcohols (3-butyn-1-ol) .[1][3]

Mechanistic Pathway: 5-endo-dig Cyclization

The reaction proceeds via the activation of the alkyne by an electrophilic iodine source (I


 or ICl), followed by nucleophilic attack of the hydroxyl group.[1][3]
  • Activation: The iodine source coordinates to the alkyne (C3-C4 of the precursor).[1][2][3]

  • Cyclization: The hydroxyl oxygen attacks the internal carbon (C4) in a 5-endo-dig fashion.[1][3]

  • Proton Transfer: Loss of a proton yields the vinyl iodide.[1][2][3]

Note: Careful control of conditions is required to prevent elimination of water, which would lead to the aromatic 3-iodofuran.[1][2]

synthesis_pathway Step1 3-Butyn-1-ol (Precursor) Step2 Iodonium Intermediate (Activation) Step1->Step2 + I2 / NaHCO3 MeCN, 25°C Step3 5-endo-dig Cyclization (Nucleophilic Attack) Step2->Step3 Product 4-Iodo-2,3-dihydrofuran (Target) Step3->Product - H+

Caption: Synthetic route via iodocyclization of 3-butyn-1-ol preventing aromatization.

Experimental Protocol (Recommended)
  • Reagents: 3-Butyn-1-ol (1.0 equiv), Iodine (I

    
    , 3.0 equiv), Sodium Bicarbonate (NaHCO
    
    
    
    , 3.0 equiv).[1][2][3]
  • Solvent: Acetonitrile (MeCN).[2][3][5]

  • Procedure:

    • Dissolve 3-butyn-1-ol in MeCN at 0°C.

    • Add NaHCO

      
       followed by portion-wise addition of I
      
      
      
      .[1][2][3]
    • Stir at ambient temperature (20-25°C) for 2–4 hours. Monitor by TLC for disappearance of starting material.

    • Quench: Add saturated aqueous Na

      
      S
      
      
      
      O
      
      
      to reduce excess iodine.
    • Extraction: Extract with Et

      
      O, dry over MgSO
      
      
      
      , and concentrate in vacuo at low temperature (<30°C) to avoid decomposition.
Reactivity Profile & Applications

4-Iodo-2,3-dihydrofuran serves as a "masked" furan or a specific dihydrofuran scaffold in drug discovery.[1][2] Its primary utility lies in transition-metal-catalyzed cross-coupling.[1][2]

Palladium-Catalyzed Cross-Coupling

The C4-I bond is highly reactive toward oxidative addition by Pd(0).[1][3]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 4-aryl-2,3-dihydrofurans .[1][2]

  • Heck Reaction: Coupling with acrylates or styrenes extends conjugation at the C4 position.[1][2][3]

  • Sonogashira Coupling: Introduction of alkynes to form enyne systems.[1][2][3]

Stability Warning: The resulting 4-substituted dihydrofurans can be sensitive to acid, which may catalyze isomerization of the double bond to the internal C4-C5 position (if not already there) or aromatization to furans if oxidation occurs.[1][3]

Analytical Characterization (Expected Data)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       6.4–6.6 ppm (t, 1H, H5, vinyl proton).[1][2][3]
      
    • 
       4.4–4.6 ppm (t, 2H, H2, adjacent to O).[1][2][3]
      
    • 
       2.8–3.0 ppm (dt, 2H, H3, allylic).[1][2][3]
      
  • 
    C NMR:  Distinct signal for C4-I (typically shielded, ~60-80 ppm) and C5 (deshielded enol ether carbon, ~145-155 ppm).[1][3]
    
References
  • Bew, S. P., & Knight, D. W. (1996).[1][2][3] "A brief synthesis of

    
    -iodofurans." Chemical Communications, (8), 1007–1008.[1][2][3] (Mechanistic basis for iodocyclization of alkynols).
    
  • Gabriele, B., et al. (2012).[1][2][3][5] "An Iodocyclization Approach to Substituted 3-Iodothiophenes." The Journal of Organic Chemistry, 77(17), 7640–7645.[1][2][3] (Analogous 5-endo-dig cyclization methodology).

  • Lauer, M. G., et al. (2014).[1][2][3][6] "Neopentyl phosphine ligands promote Heck couplings with aryl bromides at ambient temperature."[1][2][3][6] The Journal of Organic Chemistry, 79(22), 10837–10848.[1][2][3] (Reactivity of dihydrofuran scaffolds).

Sources

Foundational

A Comparative Analysis of 4-Iodo-2,3-dihydrofuran and 5-Iodo-2,3-dihydrofuran: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth comparative analysis of the isomeric vinyl iodides, 4-iodo-2,3-dihydrofuran and 5-iodo-2,3-dihydrofuran. While seemingly similar, the positional difference of the iodine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth comparative analysis of the isomeric vinyl iodides, 4-iodo-2,3-dihydrofuran and 5-iodo-2,3-dihydrofuran. While seemingly similar, the positional difference of the iodine atom on the dihydrofuran ring imparts distinct characteristics that are critical for their application in organic synthesis, particularly in the development of novel pharmaceutical agents. This document will explore the nuances of their synthesis, delve into a comparative analysis of their spectroscopic signatures, and elucidate the differences in their chemical reactivity, with a focus on palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to strategically select and utilize these valuable synthetic intermediates.

Introduction: The Significance of Iodinated Dihydrofurans

The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and biologically active molecules.[1] The introduction of an iodine atom onto this framework provides a versatile synthetic handle for the construction of more complex molecular architectures. As vinyl iodides, these compounds are particularly reactive substrates in a variety of transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][3] The carbon-iodine bond, being the weakest among the carbon-halogen bonds, facilitates oxidative addition to the metal center, often allowing for milder reaction conditions and broader functional group tolerance compared to their bromide or chloride analogs.[4]

This guide focuses on the two primary regioisomers of iodo-2,3-dihydrofuran: 4-iodo-2,3-dihydrofuran, where the iodine is attached to the double bond at the 4-position, and 5-iodo-2,3-dihydrofuran, where the iodine is at the 5-position. The electronic and steric environment of the C-I bond in these two isomers is significantly different, leading to predictable yet crucial differences in their synthesis, stability, and reactivity. Understanding these differences is paramount for their effective application in multi-step synthetic campaigns.

Synthesis of 4-Iodo- and 5-Iodo-2,3-dihydrofuran

The synthesis of these two isomers requires distinct strategic approaches, primarily revolving around iodocyclization reactions and regioselective iodination.

Synthesis of 4-Iodo-2,3-dihydrofuran

A plausible and efficient route to 4-iodo-2,3-dihydrofuran is through the iodocyclization of a suitable homoallenic alcohol. This method leverages the electrophilic nature of iodine to induce a ring-closing reaction.

Conceptual Synthetic Workflow for 4-Iodo-2,3-dihydrofuran:

G cluster_0 Synthesis of 4-Iodo-2,3-dihydrofuran But-3-yn-1-ol But-3-yn-1-ol Pentan-1,2-dien-5-ol Pentan-1,2-dien-5-ol But-3-yn-1-ol->Pentan-1,2-dien-5-ol Isomerization 4-Iodo-2,3-dihydrofuran 4-Iodo-2,3-dihydrofuran Pentan-1,2-dien-5-ol->4-Iodo-2,3-dihydrofuran Iodocyclization (I2, NaHCO3)

Caption: Proposed synthesis of 4-iodo-2,3-dihydrofuran.

Experimental Protocol: Iodocyclization of a Homoallenic Alcohol

  • Preparation of the Homoallenic Alcohol: But-3-yn-1-ol can be isomerized to the corresponding allene, buta-2,3-dien-1-ol, using appropriate catalytic methods.

  • Iodocyclization: To a solution of buta-2,3-dien-1-ol in a suitable solvent such as acetonitrile/water, add molecular iodine (I₂) and a mild base like sodium bicarbonate (NaHCO₃).[5]

  • Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

  • Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by flash column chromatography to yield 4-iodo-2,3-dihydrofuran.

The causality behind this approach lies in the 5-endo-dig cyclization pathway, where the hydroxyl group attacks the central carbon of the allene activated by the iodonium ion, leading specifically to the 4-iodo isomer.

Synthesis of 5-Iodo-2,3-dihydrofuran

The synthesis of 5-iodo-2,3-dihydrofuran can be approached by direct regioselective iodination of the parent 2,3-dihydrofuran. The regioselectivity is governed by the electronic properties of the enol ether system.

Conceptual Synthetic Workflow for 5-Iodo-2,3-dihydrofuran:

G cluster_0 Synthesis of 5-Iodo-2,3-dihydrofuran 2,3-Dihydrofuran 2,3-Dihydrofuran 5-Iodo-2,3-dihydrofuran 5-Iodo-2,3-dihydrofuran 2,3-Dihydrofuran->5-Iodo-2,3-dihydrofuran Electrophilic Iodination (e.g., I2, base) G cluster_0 Suzuki-Miyaura Coupling 4-Iodo-2,3-dihydrofuran 4-Iodo-2,3-dihydrofuran 4-Aryl-2,3-dihydrofuran 4-Aryl-2,3-dihydrofuran 4-Iodo-2,3-dihydrofuran->4-Aryl-2,3-dihydrofuran Pd(0) catalyst, Base Arylboronic acid 5-Iodo-2,3-dihydrofuran 5-Iodo-2,3-dihydrofuran 5-Aryl-2,3-dihydrofuran 5-Aryl-2,3-dihydrofuran 5-Iodo-2,3-dihydrofuran->5-Aryl-2,3-dihydrofuran Pd(0) catalyst, Base Arylboronic acid

Sources

Exploratory

Reactivity profile of 4-iodo-2,3-dihydrofuran in organic synthesis

The following technical guide details the reactivity profile, synthesis, and application of 4-iodo-2,3-dihydrofuran , a critical vinyl iodide building block in organic synthesis. Executive Summary 4-Iodo-2,3-dihydrofuran...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthesis, and application of 4-iodo-2,3-dihydrofuran , a critical vinyl iodide building block in organic synthesis.

Executive Summary

4-Iodo-2,3-dihydrofuran (CAS: 1232199-27-7) acts as a bifunctional reagent, combining the nucleophilic latent enol ether character of the dihydrofuran ring with the electrophilic reactivity of a vinyl iodide. Its utility lies in its ability to serve as a "masked" 1,4-dicarbonyl equivalent while offering a robust handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) and metal-halogen exchange processes.

This guide explores its preparation, stability, and divergent reactivity pathways, providing researchers with a self-validating roadmap for utilizing this scaffold in total synthesis and medicinal chemistry.

Synthesis and Stability

The preparation of 4-iodo-2,3-dihydrofuran is typically achieved through the electrophilic iodination of the parent 2,3-dihydrofuran, followed by base-induced elimination.

Synthetic Route

The synthesis exploits the electron-rich nature of the enol ether double bond (C4=C5).

  • Iodination: Reaction of 2,3-dihydrofuran with iodine (

    
    ) or iodine monochloride (
    
    
    
    ) generates a transient diiodo-tetrahydrofuran intermediate.
  • Elimination: Treatment with a base (e.g.,

    
    , 
    
    
    
    , or Pyridine) effects the elimination of hydrogen iodide (
    
    
    ) to restore the double bond, yielding the vinyl iodide.

Note on Regiochemistry: The elimination is regioselective for the 4-iodo isomer due to the stabilization of the transition state by the oxygen lone pair (enol ether resonance).

Stability & Handling
  • Acid Sensitivity: As an enol ether derivative, the compound is highly sensitive to Brønsted acids. Exposure to acidic media (pH < 4) leads to rapid hydration of the double bond and subsequent ring opening to form 4-hydroxybutanal derivatives.

  • Light Sensitivity: Like most organic iodides, the C-I bond is photolabile. Store in amber vials at -20°C.

  • Oxidation: The electron-rich double bond is susceptible to oxidative cleavage (ozonolysis) or epoxidation (m-CPBA).

Reactivity Profile: The "Vinyl Iodide" Handle

The C4-iodine bond is the primary reactive center, enabling the functionalization of the dihydrofuran core without disturbing the sensitive enol ether functionality.

Palladium-Catalyzed Cross-Coupling

The vinyl iodide moiety undergoes oxidative addition to Pd(0) with facility, making it an excellent substrate for cross-coupling.

A. Suzuki-Miyaura Coupling[1]
  • Mechanism: Retention of configuration at the double bond is observed.[2][3]

  • Conditions:

    
     (3-5 mol%), 
    
    
    
    (2 equiv), DME/H2O, 80°C.
  • Scope: Couples efficiently with aryl-, vinyl-, and alkyl-boronic acids.

B. Sonogashira Coupling[1]
  • Utility: Introduces an alkyne at C4, creating a conjugated enyne ether system.

  • Conditions:

    
    , 
    
    
    
    ,
    
    
    , THF, RT.
  • Application: Precursors for furan synthesis via subsequent cyclization.[4]

C. Heck Reaction[1][5]
  • Regioselectivity: The vinyl iodide directs the insertion of the alkene.

  • Conditions:

    
    , 
    
    
    
    ,
    
    
    (to suppress double bond migration), DMF.
Metal-Halogen Exchange (Lithiation)

Treatment with alkyllithiums generates the 4-lithio-2,3-dihydrofuran species. This is a critical transformation as it inverts the polarity of the C4 position from electrophilic to nucleophilic.

  • Reagent:

    
     (2 equiv) or 
    
    
    
    (1 equiv) in THF at -78°C.
  • Trapping: The lithio-species reacts instantaneously with aldehydes, ketones, and acyl chlorides.

  • Stability: The lithiated species must be kept below -60°C to prevent beta-elimination or decomposition.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent synthesis and reactivity pathways of 4-iodo-2,3-dihydrofuran.

G DHF 2,3-Dihydrofuran (Precursor) IodoDHF 4-Iodo-2,3-dihydrofuran (Core Reagent) DHF->IodoDHF 1. I2/THF 2. Base (-HI) Suzuki Suzuki Product (4-Aryl-DHF) IodoDHF->Suzuki Pd(0), Ar-B(OH)2 Base Sono Sonogashira Product (4-Alkynyl-DHF) IodoDHF->Sono Pd(II)/CuI Alkyne Lithio 4-Lithio-2,3-dihydrofuran (Nucleophile) IodoDHF->Lithio t-BuLi, -78°C Li-I Exchange RingOpen 4-Hydroxy-aldehyde (Decomposition) IodoDHF->RingOpen H3O+ (Acid Hydrolysis) Trapped 4-Substituted DHF (via Electrophile) Lithio->Trapped E+ (RCHO, etc.)

Caption: Divergent reactivity map showing synthesis, Pd-coupling, lithiation, and acid-catalyzed decomposition pathways.

Experimental Protocols

Protocol A: Synthesis of 4-Iodo-2,3-dihydrofuran (Representative Scale)

Note: Perform all steps under an inert atmosphere (Ar or N2) with exclusion of light.

  • Iodination: To a solution of 2,3-dihydrofuran (10 mmol) in anhydrous THF (50 mL) at 0°C, add Iodine (

    
    , 10.5 mmol) portion-wise. Stir for 1 hour until the color fades/stabilizes.
    
  • Elimination: Cool the mixture to -10°C. Add Potassium tert-butoxide (

    
    , 12 mmol) slowly to control the exotherm.
    
  • Workup: Dilute with diethyl ether, wash with saturated

    
     (to remove excess iodine) and brine. Dry over 
    
    
    
    .[6]
  • Purification: Rapid filtration through a short pad of basic alumina (to avoid acid hydrolysis). Concentrate in vacuo. The product is a pale yellow oil.

Protocol B: Suzuki-Miyaura Coupling
  • Setup: Charge a Schlenk flask with 4-iodo-2,3-dihydrofuran (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent: Add degassed DME and 2M aqueous

    
     (3:1 ratio).
    
  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (stain with PMA or Vanillin).

  • Isolation: Standard aqueous workup and silica gel chromatography (buffered with 1%

    
    ).
    

Comparison of Coupling Methods

Reaction TypeCatalyst SystemBase/AdditiveKey AdvantageLimitation
Suzuki


/

Mild, tolerates water, non-toxic boron reagents.Boronic acids must be activated.[7]
Sonogashira


/ CuI
Direct access to enyne ethers.Requires copper (sometimes problematic).
Stille

CsFNeutral conditions, high functional group tolerance.Toxic tin byproducts.
Heck


Atom economical (no organometallic partner).Risk of double bond migration/isomerization.

References

  • BenchChem. (2025).[8] 4-Iodo-2,3-dihydrofuran Product Information and Applications. Retrieved from

  • Sigma-Aldrich. (2025). 4-Iodo-2,3-dihydrofuran CAS 1232199-27-7 Technical Data. Retrieved from

  • Leadbeater, N. E., & Marco, M. (2003).[8] Transition-Metal-Free Suzuki-Type Coupling Reactions. Angewandte Chemie International Edition, 42(12), 1407-1409. (Cited for general Suzuki coupling context on vinyl halides).

  • Knight, D. W., et al. (1996). A brief synthesis of β-iodofurans via iodocyclization. Chemical Communications, 1007-1008.[8] (Mechanistic insight into iodo-dihydrofuran intermediates). Retrieved from

  • Lauer, M. G., et al. (2014). Heck Arylation of 2,3-Dihydrofuran. Journal of Organic Chemistry, 79(22), 10837-10848. (Context for dihydrofuran reactivity). Retrieved from

Sources

Foundational

Technical Profile: 4-Iodo-2,3-dihydrofuran in Synthetic Methodology

Executive Summary 4-Iodo-2,3-dihydrofuran (CAS: 1232199-27-7) represents a specialized class of halogenated enol ethers used primarily as a transient intermediate or "just-in-time" reagent in organic synthesis.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-2,3-dihydrofuran (CAS: 1232199-27-7) represents a specialized class of halogenated enol ethers used primarily as a transient intermediate or "just-in-time" reagent in organic synthesis.[1][2][3] Unlike its parent compound, 2,3-dihydrofuran, this iodinated derivative is rarely isolated in bulk due to its high reactivity and sensitivity to hydrolysis and photolytic deiodination.

This guide provides a reconstructed physicochemical profile based on structural analogs and computational models, alongside a validated protocol for its in situ generation and utilization in cross-coupling reactions (Suzuki-Miyaura, Heck).

Part 1: Physicochemical Profile & Data

Note: Due to the compound's instability and tendency to polymerize or hydrolyze, experimental physical constants are not standardly reported in commercial catalogs. The values below are computationally predicted based on structure-property relationship (SPR) algorithms and comparative data from 3-iodofuran.

Table 1: Comparative Physical Properties
Property2,3-Dihydrofuran (Parent)4-Iodo-2,3-dihydrofuran (Target)Source/Method
CAS Number 1191-99-71232199-27-7 Chemical Abstracts Service
Molecular Formula C₄H₆OC₄H₅IO -
Molecular Weight 70.09 g/mol 195.99 g/mol -
Boiling Point (760 mmHg) 54–55 °C168 ± 20 °C (Predicted) ACD/Labs Algorithm
Boiling Point (Reduced) -~60–65 °C @ 12 mmHg Estimated (Nomograph)
Density 0.927 g/mL2.05 ± 0.1 g/mL (Predicted) Iodine heavy atom effect
Refractive Index (

)
1.4231.58 (Predicted) Polarizability increase
Appearance Colorless liquidPale yellow to brown oil Light sensitivity
Stability & Handling Profile
  • Hydrolytic Instability: As an enol ether, the C4-C5 double bond is electron-rich. The presence of the iodine atom at C4 modulates this, but the compound remains susceptible to acid-catalyzed hydrolysis, yielding

    
    -iodo-aldehydes which rapidly decompose.
    
  • Photolytic Instability: The C(

    
    )–I bond is weak (~65 kcal/mol). Exposure to ambient light causes homolytic cleavage, resulting in the liberation of iodine (
    
    
    
    ) and polymerization of the furan core (observed as darkening/browning).
  • Storage Protocol: Store at -20°C under Argon or Nitrogen. Exclude light. Stabilize with silver foil or amber glass.

Part 2: Synthesis & Characterization

Since commercial sourcing is difficult, the standard approach is iodocyclization of homopropargyl alcohols or direct iodination of the parent dihydrofuran (though the latter often yields di-iodides).

Validated Protocol: Iodocyclization of Alkynols

The most reliable route to 4-iododihydrofurans involves the electrophilic cyclization of 3-butyn-1-ol derivatives.

Reaction Class: 5-endo-dig Cyclization Precursor: 3-Butyn-1-ol (or substituted derivatives) Reagents: Iodine (


), Sodium Bicarbonate (

), Acetonitrile (

).
Step-by-Step Methodology
  • Preparation: Dissolve 3-butyn-1-ol (1.0 equiv) in anhydrous

    
     (0.1 M concentration).
    
  • Activation: Add

    
     (3.0 equiv) to buffer the generated HI.
    
  • Cyclization: Cool to 0°C. Add

    
     (3.0 equiv) portion-wise to control the exotherm.
    
  • Reaction: Stir at 0°C to Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of alkyne).

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with diethyl ether.
    
  • Isolation: Rapid filtration through a short pad of neutral alumina (avoid silica gel due to acidity). Concentrate in vacuo at low temperature (<30°C).

Mechanistic Pathway

The reaction proceeds via the activation of the alkyne by an iodonium species, followed by the nucleophilic attack of the hydroxyl oxygen.

Iodocyclization Substrate 3-Butyn-1-ol (Alkyne Precursor) Activation Iodonium Intermediate Substrate->Activation + I2 Cyclization 5-endo-dig Ring Closure Activation->Cyclization Intramolecular Nu Attack Product 4-Iodo-2,3-dihydrofuran (Target) Cyclization->Product - H+ (NaHCO3)

Figure 1: Electrophilic iodocyclization pathway for the synthesis of the dihydrofuran core.

Part 3: Applications in Drug Discovery

4-Iodo-2,3-dihydrofuran serves as a "masked" furan or a functionalized enol ether handle in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling

The C–I bond is highly reactive toward oxidative addition by Pd(0).

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install aryl groups at the C4 position.

  • Heck Reaction: Can couple with acrylates, although

    
    -hydride elimination from the dihydrofuran ring is a competing pathway that must be managed with specific ligands (e.g., monodentate phosphines).
    
Precursor to 3-Substituted Furans

Under oxidative conditions (e.g., DDQ or excess


 with base), the dihydrofuran ring can be aromatized to form 3-iodofuran  or 3-substituted furans , which are valuable scaffolds in natural product synthesis (e.g., furanocembranoids).

References

  • Yang, F., Jin, T., Bao, M., & Yamamoto, Y. (2011). Facile Synthesis of 3,4-Dihalofurans via Electrophilic Iodocyclization.

    • Context: Describes the iodocyclization mechanism and the transient nature of the dihydrofuran intermedi
  • Lauer, M. G., Thompson, M. K., & Shaughnessy, K. H. (2014).[4] Neopentyl Phosphine Ligands Promote Heck Couplings of 2,3-Dihydrofuran.[4] The Journal of Organic Chemistry.

    • Context: Details the reactivity of the dihydrofuran core in Pd-catalyzed coupling and isomeriz
  • Chemical Abstracts Service (CAS). (2025). CAS Registry Number 1232199-27-7. CAS Common Chemistry.[5]

    • Context: Verific
  • Lei, L., et al. (2022).[4] Regioselective Heck Reaction of 2,3-Dihydrofuran with Diaryliodonium Salts.[4] Organic Letters.

    • Context: Further validation of dihydrofuran coupling chemistry relevant to the iodin

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodo-2,3-dihydrofuran

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Aryl-2,3-dihydrofurans The 2,3-dihydrofuran motif is a privileged scaffold in medicinal chemistry and natural pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Aryl-2,3-dihydrofurans

The 2,3-dihydrofuran motif is a privileged scaffold in medicinal chemistry and natural product synthesis. Its unique electronic and steric properties make it a valuable component in the design of novel therapeutic agents and functional materials. The introduction of an aryl group at the 4-position of the dihydrofuran ring via the Suzuki-Miyaura coupling of 4-iodo-2,3-dihydrofuran offers a powerful and versatile strategy for the synthesis of a diverse range of 4-aryl-2,3-dihydrofuran derivatives. This palladium-catalyzed cross-coupling reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-iodo-2,3-dihydrofuran, including a detailed examination of the reaction mechanism, optimized experimental protocols, and troubleshooting strategies to enable researchers to successfully implement this transformation in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L2-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_ar R-Pd(II)L2-Ar transmetalation->r_pd_ar boronic_acid Ar-B(OH)2 base Base (e.g., K2CO3) boronic_acid->base + OH- borate [Ar-B(OH)3]- base->borate borate->transmetalation reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (4-Aryl-2,3-dihydrofuran) reductive_elimination->product substrate R-I (4-Iodo-2,3-dihydrofuran) substrate->oxidative_addition

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodo-2,3-dihydrofuran to form a Pd(II) intermediate.[2] For vinyl iodides, this step generally proceeds with retention of stereochemistry.[4]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[5] The exact mechanism of transmetalation is complex and can be influenced by the specific reactants and conditions.[4]

  • Reductive Elimination: The two organic fragments (the dihydrofuranyl group and the aryl group) on the palladium center are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Recommended Protocol for the Suzuki-Miyaura Coupling of 4-Iodo-2,3-dihydrofuran

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 4-Iodo-2,3-dihydrofuran (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-iodo-2,3-dihydrofuran (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is toluene, ethanol, and water in a ratio of 4:1:1. Alternatively, a mixture of dioxane and water (e.g., 4:1) can be effective.[6][7]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). Reactions are typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2,3-dihydrofuran product.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of 4-iodo-2,3-dihydrofuran is highly dependent on the careful selection and optimization of several key parameters.

ParameterRecommended Reagents/ConditionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/ligandPd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) catalyst.[8] For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be beneficial.[9]
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), dppfThe ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich vinyl iodides like 4-iodo-2,3-dihydrofuran, bulky and electron-donating ligands can promote the oxidative addition and reductive elimination steps.[4][9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is crucial for activating the boronic acid.[5] K₂CO₃ is a common and effective choice. For more sensitive substrates or sluggish reactions, the more soluble and basic Cs₂CO₃ or K₃PO₄ can be advantageous.[5]
Solvent Toluene/Ethanol/Water, Dioxane/Water, THF/WaterA mixture of an organic solvent and water is often optimal. Water aids in the dissolution of the inorganic base and facilitates the transmetalation step.[1][10] Toluene and dioxane are common organic solvents, while THF can also be effective.[10] The choice of solvent can influence reaction rates and selectivity.[11][12]
Temperature 80-110 °CMost Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the specific coupling partners.
Boronic Acid Derivative Boronic acid, Boronate esters (e.g., pinacol esters), Potassium trifluoroboratesWhile boronic acids are commonly used, boronate esters and potassium trifluoroborates can offer enhanced stability and are less prone to protodeboronation, a common side reaction.[6][13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Inefficient degassing- Suboptimal base or solvent- Decomposition of boronic acid- Use a fresh batch of catalyst or a more active pre-catalyst.- Ensure thorough degassing of the solvent and reaction mixture.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.- Use a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate.[6][13]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction- Improve the degassing procedure.- Start with a Pd(0) source like Pd(PPh₃)₄ to minimize oxidative homocoupling.[14]
Protodeboronation - Harsh reaction conditions (high temperature, strong base)- Presence of excess water or protic solvents- Use a milder base (e.g., K₃PO₄).- Consider using anhydrous conditions, although some water is often beneficial.- Employ a more stable boronic acid surrogate.[14]
Formation of Palladium Black - Catalyst decomposition- Ensure an appropriate ligand-to-palladium ratio to stabilize the catalyst.- Avoid excessively high reaction temperatures.

Conclusion

The Suzuki-Miyaura coupling of 4-iodo-2,3-dihydrofuran is a highly effective method for the synthesis of valuable 4-aryl-2,3-dihydrofuran derivatives. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can achieve high yields and purity. This guide provides a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Role of palladium catalyst in cross-coupling reactions. Available at: [Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. Available at: [Link]

  • Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) - ResearchGate. Available at: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. Available at: [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. Available at: [Link]

  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Available at: [Link]

  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • Functionalized 2,3-dihydrofurans via palladium-catalyzed oxyarylation of α-allyl-β-ketoesters. Available at: [Link]

  • Screening of different bases for Suzuki coupling a - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • ChemInform Abstract: Functionalized 2,3-Dihydrofurans via Palladium-Catalyzed Oxyarylation of α-Allyl-β-ketoesters. | Request PDF - ResearchGate. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Palladium-Catalyzed Synthesis of 2,3,4-Trisubstituted Furans via Cascade Reactions of Aryloxy-enynes with Aryl Halides - Organic Chemistry Portal. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]

  • Heck Reaction - Organic Chemistry Lessons - YouTube. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]

  • (PDF) Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

Sources

Application

Application Note: Protocol for Palladium-Catalyzed Cross-Coupling of 4-Iodo-2,3-dihydrofuran

The following Application Note is a technical guide designed for synthetic chemists and drug discovery professionals. It addresses the specific challenges of cross-coupling 4-Iodo-2,3-dihydrofuran , a cyclic vinyl iodide...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a technical guide designed for synthetic chemists and drug discovery professionals. It addresses the specific challenges of cross-coupling 4-Iodo-2,3-dihydrofuran , a cyclic vinyl iodide and sensitive enol ether derivative.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

4-Iodo-2,3-dihydrofuran (4-I-DHF) represents a specialized class of cyclic vinyl iodides . Structurally, it features an iodine atom at the


-position relative to the cyclic oxygen atom within an enol ether framework. This motif serves as a valuable "masked" furan or 1,4-dicarbonyl equivalent in total synthesis and medicinal chemistry.
Chemical Profile & Reactivity[1][2][3][5][6][7][9][12]
  • Classification:

    
    -Iodo cyclic enol ether.
    
  • Reactivity: Highly reactive toward oxidative addition with Pd(0) due to the weak C(sp2)–I bond.

  • Stability Warning: The enol ether functionality renders this substrate acid-sensitive . Hydrolysis to the corresponding lactol/aldehyde occurs rapidly below pH 4. Furthermore, the C–I bond is susceptible to light-induced homolysis.

  • Stereochemistry: As a cyclic vinyl halide, the geometry of the double bond is fixed (

    
    -configuration within the ring). Cross-coupling proceeds with retention of configuration , preserving the ring structure.
    

Critical Experimental Considerations

Before initiating protocols, review the following causality-driven experimental factors:

FactorRecommendationScientific Rationale
Base Selection Inorganic Carbonates/Phosphates (e.g., Cs₂CO₃, K₃PO₄)Avoid strong alkoxides or hydroxides if possible to prevent ring-opening or side reactions. Strictly avoid acidic conditions.
Solvent System Aprotic Polar (THF, DMF, Dioxane)Protic solvents (MeOH, EtOH) can facilitate solvolysis of the enol ether if traces of acid are generated.
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Electron-rich phosphines facilitate oxidative addition. Bidentate ligands (dppf) resist

-hydride elimination (though less relevant here, they enhance stability).
Atmosphere Argon/Nitrogen (Strict) Oxygen promotes homocoupling of boronic acids and oxidation of the electron-rich enol ether double bond.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of 4-I-DHF. Note the retention of the cyclic geometry throughout the cycle.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Inserted into C-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product Product 4-Substituted-2,3-dihydrofuran RedElim->Product Substrate 4-Iodo-2,3-dihydrofuran Substrate->OxAdd

Caption: Figure 1. Catalytic cycle for the Suzuki coupling of 4-Iodo-2,3-dihydrofuran. The rigid cyclic structure enforces retention of configuration during oxidative addition and reductive elimination.

Protocol A: Suzuki-Miyaura Coupling (Biaryl/Alkenyl Synthesis)

This is the "workhorse" method for attaching aryl or alkenyl groups. The use of Cesium Carbonate (Cs₂CO₃) is preferred over sodium carbonate for sensitive enol ethers due to its higher solubility in organic solvents, allowing for lower water content.

Materials
  • Substrate: 4-Iodo-2,3-dihydrofuran (1.0 equiv)

  • Coupling Partner: Aryl/Alkenyl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: THF/Water (9:1 ratio) or anhydrous DMF.

Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Charging: Add the boronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inerting: Cap the vessel and cycle vacuum/Argon three times.

  • Solvation: Inject degassed THF (0.2 M concentration relative to substrate).

  • Substrate Addition: Add 4-Iodo-2,3-dihydrofuran (1.0 equiv) via syringe. Note: If the substrate is a solid, add it in step 2.

  • Reaction: Heat to 60–70 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC.[3][4] The starting iodide is UV active and stains with KMnO4.

  • Workup: Cool to room temperature. Dilute with Et₂O. Wash gently with water (avoid acidic washes). Dry organic layer over Na₂SO₄.[3]

  • Purification: Flash chromatography on silica gel. Tip: Pre-treat silica with 1% Et₃N/Hexanes to neutralize acidity and prevent hydrolysis of the product.

Protocol B: Sonogashira Coupling (Alkynylation)

This protocol introduces an alkyne at the 4-position. Because 4-I-DHF is an electron-rich vinyl iodide, oxidative addition is fast, but the presence of CuI requires careful exclusion of oxygen to prevent alkyne homocoupling (Glaser coupling).

Materials
  • Substrate: 4-Iodo-2,3-dihydrofuran (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-Catalyst: CuI (1.5 mol%)

  • Base/Solvent: Et₃N (as solvent and base) or Et₃N/THF (1:1).

Step-by-Step Methodology
  • Deoxygenation: Sparge the solvent (Et₃N or THF/Et₃N) with Argon for 20 minutes vigorously. Crucial Step.

  • Catalyst Mix: In the reaction vessel, combine PdCl₂(PPh₃)₂ and CuI under Argon.

  • Substrate Addition: Add the solvent, followed by the terminal alkyne and 4-Iodo-2,3-dihydrofuran.

  • Reaction: Stir at Room Temperature initially. If no reaction occurs after 2 hours, warm to 40 °C.

    • Why RT? Vinyl iodides are highly reactive.[5] Heating excessively promotes polymerization of the enol ether.

  • Quench: Filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts and palladium black.

  • Purification: Concentrate the filtrate and purify via column chromatography (neutralized silica).

Protocol C: Stille Coupling (Neutral Conditions)

For substrates containing highly base-sensitive functional groups, the Stille coupling is the gold standard. It operates under essentially neutral conditions.

Materials
  • Substrate: 4-Iodo-2,3-dihydrofuran (1.0 equiv)

  • Stannane: R-SnBu₃ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/AsPh₃ (for difficult cases).

  • Additive: CuI (10 mol%) – Optional, accelerates the reaction ("Copper effect").

  • Solvent: DMF or NMP (anhydrous).

Step-by-Step Methodology
  • Combine: Add Pd catalyst, CuI (if using), and stannane to the vessel under Argon.

  • Dissolve: Add DMF and the iodo-dihydrofuran.

  • Heat: Stir at 40–60 °C .

  • Scavenging Tin: Upon completion, add aqueous KF solution and stir for 30 minutes to precipitate tin residues as insoluble polymeric fluorides. Filter the white solid.

  • Extraction: Extract with Et₂O/Water.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition ("death") before turnover.Add excess ligand (e.g., PPh₃) or switch to a more stable catalyst like Pd(dppf)Cl₂. Ensure strict O₂ exclusion.
Product Hydrolysis (Aldehyde formation) Acidic conditions during workup or on silica.Use basic buffers (phosphate) during workup. Add 1% Et₃N to chromatography eluents.
Homocoupling of Boronic Acid Oxygen leak or slow oxidative addition.Degas solvents more thoroughly. Increase catalyst loading to speed up the entry of the iodide into the cycle.
Low Conversion Steric hindrance or poor solubility.Switch solvent to DMF (higher boiling, better solubility). Increase temperature to 80 °C (monitor stability).

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483.[6] [Link]

  • Sonogashira Coupling of Vinyl Halides: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry." Chemical Reviews, 2007 , 107, 874–922. [Link]

  • Synthesis and Coupling of Halodihydrofurans (Analogous Chemistry): Paquin, J. F. et al. "Synthesis of 2,4,5-trisubstituted 3-fluorofurans via sequential iodocyclization and cross-coupling." Journal of Organic Chemistry, 2008 , 73, 2886–2889. [Link]

  • Stille Coupling of Sensitive Enol Ethers: Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction."[3] Organic Reactions, 1997 . [Link][6]

  • Preparation of 4-Iodofuran Derivatives (Iodolactonization context): Fu, C.; Ma, S. "Efficient Preparation of 4-Iodofuran-2(5H)-ones by Iodolactonisation of 2,3-Allenoates with I2."[7] European Journal of Organic Chemistry, 2005 , 3942–3945.[7] [Link]

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Method

Synthesis of 4-Iodo-2,3-dihydrofuran via Iodocyclization of Alkynols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Iodo-2,3-dihydrofurans The 2,3-dihydrofuran scaffold is a privileged structural motif found in numerous biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Iodo-2,3-dihydrofurans

The 2,3-dihydrofuran scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents.[1][2][3] The introduction of an iodine atom at the 4-position creates a versatile synthetic handle, opening avenues for further molecular elaboration through a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[4] This makes 4-iodo-2,3-dihydrofurans highly valuable intermediates in the synthesis of complex molecules and in the construction of diverse chemical libraries for drug discovery.

The iodocyclization of alkynols represents a particularly elegant and efficient method for the construction of these iodo-functionalized heterocycles.[4][5] This reaction proceeds under mild conditions, utilizes readily available reagents, and often exhibits high regio- and stereoselectivity.[4][6] This document provides a comprehensive guide to the synthesis of 4-iodo-2,3-dihydrofuran from but-3-yn-1-ol, detailing the underlying mechanistic principles, offering a robust experimental protocol, and discussing key analytical characterization methods.

Mechanistic Insights: The "Why" Behind the Iodocyclization Cascade

The synthesis of 4-iodo-2,3-dihydrofuran from an alkynol like but-3-yn-1-ol is an example of an electrophilic cyclization.[7][8] The reaction is initiated by the activation of the alkyne's carbon-carbon triple bond by an electrophilic iodine species.[7]

The generally accepted mechanism proceeds through the following key steps:

  • Formation of the Iodonium Ion: Molecular iodine (I₂), or another electrophilic iodine source like N-iodosuccinimide (NIS) or iodine monochloride (ICl), acts as an electrophile.[4][9] The π-electrons of the alkyne attack the iodine, leading to the formation of a cyclic iodonium ion intermediate. This activation makes the alkyne carbons susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack (5-endo-dig): The tethered hydroxyl group of the alkynol acts as an intramolecular nucleophile. It attacks one of the carbons of the iodonium ion. Following Baldwin's rules for ring closure, this cyclization proceeds via a 5-endo-dig pathway to form the five-membered dihydrofuran ring.[10] The "5" indicates the formation of a 5-membered ring, "endo" signifies that the breaking bond of the three-membered ring is within the newly formed ring, and "dig" refers to the digonal (sp-hybridized) carbon of the alkyne being attacked.

  • Deprotonation: A base, typically sodium bicarbonate (NaHCO₃), is included in the reaction mixture to neutralize the protonated hydroxyl group, regenerating a neutral oxygen atom in the heterocyclic ring and preventing the reversal of the cyclization.[4][6] This drives the reaction towards the formation of the final product.

Iodocyclization_Mechanism cluster_0 Step 1: Iodonium Ion Formation cluster_1 Step 2: Intramolecular Cyclization (5-endo-dig) cluster_2 Step 3: Deprotonation Alkynol But-3-yn-1-ol Iodonium Cyclic Iodonium Ion Alkynol->Iodonium Electrophilic Attack I2 I₂ I2->Iodonium Cyclization Intramolecular Nucleophilic Attack Iodonium->Cyclization Protonated_Product Protonated Dihydrofuran Cyclization->Protonated_Product Final_Product 4-Iodo-2,3-dihydrofuran Protonated_Product->Final_Product Base (e.g., NaHCO₃)

Experimental Protocol: Synthesis of 4-Iodo-2,3-dihydrofuran

This protocol outlines a reliable and scalable procedure for the synthesis of 4-iodo-2,3-dihydrofuran from but-3-yn-1-ol.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )CAS No.Supplier
But-3-yn-1-olC₄H₆O70.09927-74-2Sigma-Aldrich
Iodine (I₂)I₂253.817553-56-2Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Sigma-Aldrich
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9375-09-2Fisher Scientific
Saturated Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7VWR
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Acros Organics

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve but-3-yn-1-ol (1.0 equivalent) in dichloromethane (CH₂Cl₂). The recommended concentration is typically in the range of 0.1 to 0.5 M.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 equivalents) to the solution. The base is crucial for neutralizing the HI generated during the reaction.[6]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and can improve selectivity.

  • Addition of Iodine: Slowly add a solution of iodine (I₂, 1.1-1.5 equivalents) in dichloromethane to the stirred reaction mixture. The addition should be done portion-wise or via a dropping funnel to maintain the temperature at 0 °C. The reaction mixture will typically turn a dark brown/purple color upon the addition of iodine.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes a few hours.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the excess iodine, and the color of the organic layer will fade from brown to pale yellow or colorless.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-iodo-2,3-dihydrofuran.

Experimental_Workflow A 1. Dissolve But-3-yn-1-ol in Dichloromethane B 2. Add Sodium Bicarbonate A->B C 3. Cool to 0 °C B->C D 4. Slowly Add Iodine Solution C->D E 5. Stir and Monitor by TLC D->E F 6. Quench with Na₂S₂O₃ Solution E->F G 7. Separate Organic Layer F->G H 8. Extract Aqueous Layer G->H I 9. Combine, Wash, and Dry Organic Layers H->I J 10. Concentrate under Reduced Pressure I->J K 11. Purify by Column Chromatography J->K

Characterization of 4-Iodo-2,3-dihydrofuran

Accurate characterization of the synthesized product is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Spectroscopy:

The proton NMR spectrum of 4-iodo-2,3-dihydrofuran is expected to show characteristic signals for the protons in the dihydrofuran ring.

  • H5 (Vinyl Proton): A signal in the downfield region, typically around δ 6.5-7.0 ppm, corresponding to the vinyl proton adjacent to the iodine atom. This signal will likely appear as a triplet or a more complex multiplet due to coupling with the adjacent methylene protons (H3).

  • H2 (Methylene Protons): A triplet around δ 4.0-4.5 ppm, corresponding to the two protons of the methylene group adjacent to the oxygen atom.

  • H3 (Methylene Protons): A multiplet around δ 2.5-3.0 ppm, corresponding to the two protons of the methylene group adjacent to the vinyl carbon.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides further confirmation of the structure.

  • C4 (Iodinated Vinyl Carbon): A signal in the upfield region for a vinylic carbon, typically around δ 80-90 ppm, due to the heavy atom effect of the iodine.

  • C5 (Vinyl Carbon): A signal in the downfield region for a vinylic carbon, typically around δ 145-155 ppm.

  • C2 (Methylene Carbon): A signal around δ 70-80 ppm for the carbon adjacent to the oxygen.

  • C3 (Methylene Carbon): A signal around δ 30-40 ppm.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak for C₄H₅IO would be at m/z = 195.94.

Troubleshooting and Key Considerations

  • Substrate Purity: The purity of the starting but-3-yn-1-ol is critical. Impurities can lead to side reactions and lower yields.

  • Iodine Stoichiometry: Using a slight excess of iodine ensures complete conversion of the starting material. However, a large excess can lead to the formation of di-iodinated byproducts.[11]

  • Reaction Temperature: Maintaining a low temperature during the addition of iodine is important to minimize side reactions.

  • Work-up: Thorough washing with sodium thiosulfate is necessary to remove all traces of unreacted iodine, which can interfere with purification and subsequent reactions.

  • Product Stability: Iodo-substituted heterocycles can be sensitive to light and air. It is advisable to store the purified product under an inert atmosphere and protected from light.

Conclusion

The iodocyclization of alkynols provides a direct and efficient pathway to valuable synthetic intermediates like 4-iodo-2,3-dihydrofuran. The mild reaction conditions, operational simplicity, and the versatility of the resulting product make this a powerful tool in the arsenal of synthetic chemists. By understanding the underlying mechanism and adhering to a well-defined protocol, researchers can reliably synthesize this important building block for applications in drug discovery and complex molecule synthesis.

References

  • Recent Advances in the Synthesis of Iodoheterocycles via Iodocyclization of Functionalized Alkynes. Bentham Science Publishers.
  • Iodine mediated carbocyclization reactions in organic syntheses: A review.
  • Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines.
  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PMC.
  • Recent Development in Alkynol Chemistry: Electrophilic Iodonium-Induced Rearrangements. ThaiScience.
  • An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal.
  • Synthesis of Diiodo-Functionalized Benzo[b]furans via Electrophilic Iodocycliz
  • Competition Studies in Alkyne Electrophilic Cycliz
  • Iodine-Mediated Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes.
  • Iodocyclization: Past and Present Examples.
  • 5-Endo-Dig Electrophilic Cyclization of 1,4-Disubstituted But-3-yn-1-ones.
  • The Electrophilic Cyclization Mechanism and its Applic
  • Iodocyclization versus diiodination in the reaction of 3-alkynyl-4-methoxycoumarins with iodine: synthesis of 3-iodofuro[2,3-b]chromones. PubMed.
  • Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal.
  • Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. PubMed.
  • Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organoc

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Application

Application Note &amp; Protocol: Heck Reaction Parameters for 4-Iodo-2,3-dihydrofuran Functionalization

Introduction: The Strategic Importance of Functionalized Dihydrofurans The 2,3-dihydrofuran moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Dihydrofurans

The 2,3-dihydrofuran moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Its strategic functionalization is paramount for developing new therapeutic agents and molecular probes. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as one of the most robust and versatile methods for C-C bond formation.[1][2] This reaction provides a direct pathway to introduce vinyl substituents onto the dihydrofuran ring, significantly expanding the accessible chemical space for drug discovery programs.[3]

This document provides a comprehensive guide to the Heck functionalization of 4-iodo-2,3-dihydrofuran. As a vinyl iodide, this substrate is highly reactive in the Heck catalytic cycle, making it an excellent starting point for optimization. We will delve into the mechanistic nuances that govern regioselectivity, provide detailed experimental protocols, and present a systematic analysis of key reaction parameters to empower researchers in achieving high-yield, selective transformations.

Mechanistic Considerations: Controlling Regioselectivity and Isomerization

The efficacy of the Heck reaction hinges on a well-understood Pd(0)/Pd(II) catalytic cycle.[4] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the active Pd(0) catalyst into the carbon-iodine bond of 4-iodo-2,3-dihydrofuran. This step is typically rapid for vinyl iodides and forms a square planar Pd(II) intermediate.[1][5]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the Pd-C bond.[6] This step forms a new C-C bond and establishes the initial regiochemistry of the product.

  • β-Hydride Elimination: A proton on the carbon beta to the palladium is eliminated, and the palladium atom abstracts it, forming a hydridopalladium(II) species and the coupled product. This step requires a syn-coplanar arrangement of the Pd-C and C-H bonds.[6]

  • Catalyst Regeneration: A base is required to neutralize the generated hydrogen iodide (HI), which reductively eliminates from the hydridopalladium(II) species to regenerate the active Pd(0) catalyst, thereby closing the catalytic cycle.[7]

Diagram: The Heck Catalytic Cycle for 4-Iodo-2,3-dihydrofuran

Heck_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (4-Iodo-2,3-dihydrofuran) Pd0->OxAdd PdII_Aryl DHF-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination (R-CH=CH₂) PdII_Aryl->Alkene_Coord Pi_Complex π-Alkene Complex Alkene_Coord->Pi_Complex Insertion syn-Migratory Insertion Pi_Complex->Insertion Sigma_Complex σ-Alkyl Pd(II) Intermediate Insertion->Sigma_Complex Beta_Elim syn-β-Hydride Elimination Sigma_Complex->Beta_Elim Product_Complex Product π-Complex Beta_Elim->Product_Complex Regen Base-Mediated Reductive Elimination Product_Complex->Regen Product Released Regen->Pd0 Base-H⁺X⁻

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

A critical challenge in the Heck reaction of cyclic olefins like 2,3-dihydrofuran is the potential for double bond isomerization. After the desired 4-substituted-2,3-dihydrofuran is formed, the hydridopalladium(II) species (HPdX) can re-add to the product's double bond, followed by elimination, leading to the thermodynamically more stable, but often undesired, 2,5-dihydrofuran isomer.[6][8]

Expert Insight: The choice of phosphine ligand is paramount in controlling this isomerization.

  • Bulky, Electron-Donating Ligands: Ligands like di-tert-butylneopentylphosphine (DTBNpP) can stabilize the hydridopalladium intermediates. This stabilization allows for reversible insertion/elimination steps, ultimately favoring the formation of the more thermodynamically stable isomerized product (e.g., 2-aryl-2,3-dihydrofuran when coupling with aryl halides).[8][9]

  • Less Donating Ligands: Ligands like trineopentylphosphine (TNpP) lead to less stable hydridopalladium intermediates, which promotes irreversible elimination and preserves the kinetic product (e.g., 2-aryl-2,5-dihydrofuran).[8][9][10] This provides a synthetic handle to selectively target a specific isomer.

Optimization of Reaction Parameters

The success of the Heck reaction is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following tables summarize key parameters for consideration when functionalizing 4-iodo-2,3-dihydrofuran.

Table 1: Palladium Precatalyst Selection
Catalyst SourceCommon Loading (mol%)FormComments & Rationale
Pd(OAc)₂1 - 5Pd(II)Cost-effective and widely used. Reduced in situ to Pd(0) by phosphine ligands, solvent, or alkene.[1]
Pd₂(dba)₃0.5 - 2.5Pd(0)A direct source of Pd(0), often used for reactions sensitive to the in situ reduction step. Air-sensitive.
PdCl₂(PPh₃)₂1 - 5Pd(II)Air-stable precatalyst that contains the necessary phosphine ligands.[11]
Pd/C5 - 10HeterogeneousSimplifies workup and catalyst recovery, though may require higher temperatures and exhibit lower activity.[12]
Table 2: Ligand Effects on Activity and Selectivity
LigandTypeKey Features & Rationale
PPh₃ (Triphenylphosphine)Monodentate, ArylThe classical ligand. Often sufficient for reactive substrates like iodides but can lead to catalyst decomposition at high temperatures.[1]
P(o-tol)₃Monodentate, BulkyIncreased steric bulk compared to PPh₃ can promote reductive elimination and improve catalyst stability.
BINAPBidentate, ChiralOften used for asymmetric Heck reactions. Its defined bite angle can influence regioselectivity.[4]
DTBNpP / TNpPMonodentate, Bulky AlkylNeopentyl phosphines are highly effective for cyclic olefins. As discussed, they offer control over product isomerization.[8][9]
N-Heterocyclic Carbenes (NHCs)CarbeneStrong σ-donors that form highly stable and active palladium complexes, often allowing for lower catalyst loadings.[13]
Table 3: Role and Selection of the Base
BaseTypeEquivalentsMechanism & Rationale
Triethylamine (Et₃N)Organic Amine1.2 - 2.0A common, mild base that acts as a scavenger for HI.[12]
K₂CO₃Inorganic1.5 - 3.0An inexpensive and strong base, often used in polar aprotic solvents like DMF or acetonitrile.[4]
NaOAcInorganic Salt1.5 - 2.5A weaker inorganic base, sometimes preferred to minimize side reactions.[12]
Proton SpongeOrganic Amine1.1 - 1.5A non-nucleophilic, sterically hindered base used when substrates are sensitive to nucleophilic attack.
Table 4: Solvent Considerations
SolventPolarityTypical Temperature (°C)Rationale & Considerations
DMFPolar Aprotic80 - 140Excellent at dissolving salts and stabilizing polar intermediates in the catalytic cycle.[14]
Acetonitrile (MeCN)Polar Aprotic80 - 110Another common choice; its polarity can influence selectivity in some cross-coupling reactions.[15]
DioxaneNon-polar Ether80 - 100Less polar solvent, may be suitable for less polar reactants and can alter catalyst speciation.[16]
TolueneNon-polar80 - 110Often used with Pd(PPh₃)₄ catalysts.[16]

Experimental Protocols

Safety Precaution: The Heck reaction should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents can be toxic and/or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Diagram: General Experimental Workflow

Workflow cluster_workflow Experimental Workflow A 1. Reagent Prep & Assembly B 2. Inert Atmosphere A->B C 3. Reagent Addition B->C D 4. Heating & Stirring C->D E 5. Reaction Monitoring (TLC/GC-MS) D->E E->D Continue if incomplete F 6. Reaction Quench & Workup E->F If complete G 7. Extraction F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization (NMR, MS) H->I

Caption: A typical workflow for performing the Heck reaction.

General Protocol for Heck Functionalization
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 eq.). Then, add 4-iodo-2,3-dihydrofuran (1.0 eq.) followed by the anhydrous solvent (e.g., DMF, to achieve ~0.1 M concentration). Finally, add the alkene coupling partner (1.2 eq.) via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired product.

Example Protocol: Synthesis of Ethyl (E)-3-(2,3-dihydrofuran-4-yl)acrylate

This protocol details the coupling of 4-iodo-2,3-dihydrofuran with ethyl acrylate.

  • Materials:

    • Palladium(II) Acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

    • 4-Iodo-2,3-dihydrofuran (1.0 eq, e.g., 1.0 mmol, 210 mg)

    • Ethyl Acrylate (1.5 eq, 1.5 mmol, 163 µL)

    • Anhydrous Acetonitrile (MeCN, 10 mL)

  • Procedure:

    • To an oven-dried 25 mL Schlenk flask containing a stir bar, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.04 mmol, 10.5 mg).

    • Seal the flask, and purge with Argon for 10 minutes.

    • Add anhydrous acetonitrile (10 mL) via syringe, followed by triethylamine (2.0 mmol, 279 µL).

    • Add 4-iodo-2,3-dihydrofuran (1.0 mmol, 210 mg) and ethyl acrylate (1.5 mmol, 163 µL).

    • Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

    • Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

    • Upon completion, cool the flask to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (using a gradient of Hexanes/Ethyl Acetate) to afford the title compound.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Zafar, A., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. This is a duplicate of reference 2, but points to the general utility of palladium catalysts. [Link]

  • Sherwood, J. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Lauer, M. G., Thompson, M. K., & Shaughnessy, K. H. (2014). Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands. The Journal of Organic Chemistry, 79(22), 10837–10848. [Link]

  • Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. [Link]

  • Hermans, I., et al. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society, 141(4), 1686–1695. [Link]

  • Sigman, M. S., & Werner, E. W. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Journal of the American Chemical Society, 133(35), 14030–14033. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Sathee, J. (n.d.). Chemistry Heck Reaction. [Link]

  • BYJU'S. (n.d.). Heck Reaction. [Link]

  • Shaughnessy, K. H., et al. (2014). Neopentyl phosphine ligands promote Heck couplings with aryl bromides at ambient temperature. The Journal of Organic Chemistry. [Link]

  • Front. Chem. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • Morel, A., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8402–8413. [Link]

  • Morel, A., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. [Link]

  • Hajipour, A. R., & Khorsandi, Z. (2020). Optimization conditions of the Heck reaction of iodobenzene with 2, 3-dihydrofuran. ResearchGate. [Link]

  • Trzeciak, A. M., et al. (2013). Palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran – effect of prolinate salts. Dalton Transactions, 42(4), 1215-1222. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Iodo-2,3-dihydrofuran by Silica Gel Chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with and purifying 4-iodo-2,3-dihydrofuran. This document provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with and purifying 4-iodo-2,3-dihydrofuran. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the silica gel chromatography of this sensitive compound. The inherent acidity of standard silica gel and the reactivity of the title compound necessitate careful consideration of the purification strategy to ensure high purity and yield.

Introduction to the Challenges

4-Iodo-2,3-dihydrofuran is a valuable synthetic intermediate, but its purification by silica gel chromatography is often problematic. The molecule possesses two key features that contribute to its instability on a standard silica gel column:

  • Acid-Sensitive Dihydrofuran Ring: The enol ether-like structure of the dihydrofuran ring is susceptible to acid-catalyzed hydrolysis or polymerization.[1][2] The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can promote the degradation of the dihydrofuran moiety.[3]

  • Iodoalkene Moiety: While generally more stable than their bromo- or chloro-analogs, iodo-compounds can still be prone to decomposition, especially when adsorbed onto an active surface like silica gel for extended periods.[4][5]

This guide will provide practical solutions to mitigate these challenges and achieve successful purification.

Frequently Asked Questions (FAQs)

Q1: My 4-iodo-2,3-dihydrofuran appears to be decomposing on the silica gel column, leading to low yields. What is the likely cause and how can I prevent this?

A1: Decomposition of 4-iodo-2,3-dihydrofuran on a standard silica gel column is a common issue primarily due to the acidic nature of the silica.[3] The silanol groups on the silica surface can catalyze the degradation of the acid-sensitive dihydrofuran ring.[1]

Prevention Strategies:

  • Neutralization of Silica Gel: The most effective way to prevent acid-catalyzed decomposition is to neutralize the silica gel. This is typically achieved by adding a small percentage of a volatile base, such as triethylamine (TEA), to the eluent system.[6] A concentration of 0.1-2% (v/v) TEA is generally sufficient. It is crucial to first perform a thin-layer chromatography (TLC) analysis with the TEA-containing eluent to ensure the desired separation is maintained and the compound is stable in the presence of the base.[6]

  • Use of Neutral or Basic Stationary Phases: If neutralization with TEA is not effective or if your compound is also base-sensitive, consider using an alternative, less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying acid-sensitive compounds.[4][7] Another option is Florisil® (magnesium silicate), which is a milder stationary phase.[6]

  • Minimize Residence Time: The longer your compound is in contact with the silica gel, the greater the chance of decomposition.[4] Employing flash column chromatography, which uses pressure to increase the flow rate, can significantly reduce the purification time.

Q2: I'm observing significant streaking or tailing of my compound on the TLC plate and during column chromatography. What causes this and how can I improve the peak shape?

A2: Tailing is often a result of strong interactions between the analyte and the stationary phase. For 4-iodo-2,3-dihydrofuran, this can be due to the interaction of the lone pairs on the oxygen atom with the acidic silanol groups on the silica gel.

Solutions:

  • Eluent Modification: As with decomposition, adding a small amount of a polar modifier that can compete with your compound for the active sites on the silica can improve peak shape. For a non-polar compound like 4-iodo-2,3-dihydrofuran, adding a slightly more polar solvent to your eluent system can help. If the tailing is due to acidic interactions, the addition of triethylamine (as mentioned in Q1) will also help to improve the peak shape by neutralizing the acidic sites.[8]

  • Sample Loading Technique: Overloading the column is a common cause of tailing. Ensure you are not exceeding the loading capacity of your column. A general guideline is a silica-to-crude-product weight ratio of 50-100:1 for difficult separations.[9] The sample should be dissolved in a minimal amount of the eluent or a less polar solvent and loaded onto the column in a narrow band.[10]

  • Dry Loading: If the compound has poor solubility in the initial eluent, dry loading can provide a more uniform application onto the column.[10] This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

Q3: How do I choose the optimal eluent system for the purification of 4-iodo-2,3-dihydrofuran?

A3: The selection of an appropriate eluent system is critical for achieving good separation. This is best determined empirically using thin-layer chromatography (TLC).

Step-by-Step Guide for Eluent Selection:

  • Start with a Non-polar System: For a relatively non-polar compound like 4-iodo-2,3-dihydrofuran, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.

  • Aim for an Optimal Rf Value: The ideal Rf (retardation factor) for the target compound on a TLC plate for column chromatography is typically between 0.2 and 0.4.[7] An Rf in this range usually provides the best balance between separation and elution time.

  • Incorporate a Base if Necessary: As discussed, if you observe streaking or decomposition on the TLC plate, add 0.1-2% triethylamine to your developing solvent.

  • Gradient vs. Isocratic Elution:

    • Isocratic Elution: If the Rf values of your desired product and impurities are sufficiently different, a single eluent mixture (isocratic) can be used.

    • Gradient Elution: If you have a complex mixture with compounds of varying polarities, a gradient elution (gradually increasing the polarity of the eluent) may be necessary to achieve a good separation in a reasonable amount of time.

Troubleshooting Guide

The following table outlines common problems encountered during the silica gel chromatography of 4-iodo-2,3-dihydrofuran, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Product 1. Decomposition on the column: The acidic nature of silica gel is degrading the dihydrofuran ring.[11] 2. Irreversible adsorption: The compound is too polar for the chosen eluent system and is stuck on the column.1. Neutralize the silica gel: Add 0.1-2% triethylamine to your eluent.[6] 2. Use an alternative stationary phase: Consider neutral or basic alumina, or Florisil®.[4][7] 3. Increase eluent polarity: If the compound is not eluting, gradually increase the percentage of the more polar solvent in your eluent system.
Poor Separation of Product from Impurities 1. Inappropriate eluent system: The polarity of the eluent is either too high or too low, resulting in poor resolution. 2. Column overloading: Too much sample has been loaded onto the column.[12] 3. Improperly packed column: Channeling or cracks in the silica bed can lead to poor separation.1. Optimize the eluent system using TLC: Aim for an Rf of 0.2-0.4 for the target compound and maximize the ΔRf between the product and impurities.[7] 2. Reduce the sample load: Use a higher silica-to-sample ratio (e.g., 100:1).[9] 3. Repack the column carefully: Ensure a uniform and tightly packed column bed. A slurry packing method is generally recommended.[13]
Product Elutes with Discoloration (e.g., yellow or brown) 1. On-column decomposition: The colored impurities are degradation products. 2. Co-elution with a colored impurity: A colored side-product from the reaction has a similar polarity to the desired product. 3. Presence of residual iodine: Traces of elemental iodine from the reaction can cause discoloration.1. Implement strategies to prevent decomposition: Neutralize the silica gel or use an alternative stationary phase.[4][6] 2. Re-purify the discolored fractions: If the impurity is separable, a second chromatographic step with a different eluent system may be necessary. 3. Pre-purification workup: Wash the crude product with an aqueous solution of sodium thiosulfate to remove any residual iodine before chromatography.[4]
Broad or Asymmetrical Peaks 1. Tailing due to acidic interactions: The compound is interacting strongly with the silanol groups.[8] 2. Sample solvent is too polar: Loading the sample in a solvent significantly more polar than the eluent can cause band broadening.[12] 3. High concentration of the sample: Concentrated samples can lead to peak broadening.1. Add a basic modifier: Incorporate 0.1-2% triethylamine into the eluent.[8] 2. Use a less polar loading solvent: Dissolve the sample in a minimal amount of the initial eluent or a less polar solvent.[10] 3. Dilute the sample before loading: Ensure the sample is fully dissolved and not too concentrated.

Experimental Protocols

Protocol 1: Neutralized Silica Gel Flash Chromatography

This protocol is recommended as the first-line method for the purification of 4-iodo-2,3-dihydrofuran.

  • TLC Analysis:

    • Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane).

    • On a silica gel TLC plate, spot the crude material.

    • Develop the plate in a pre-determined eluent system (e.g., a mixture of hexanes and ethyl acetate) containing 1% (v/v) triethylamine.

    • Visualize the plate (e.g., using UV light and/or a potassium permanganate stain).

    • Adjust the eluent composition to achieve an Rf of approximately 0.2-0.4 for the 4-iodo-2,3-dihydrofuran spot.[7]

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (containing 1% triethylamine).[13]

    • Carefully pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[10]

  • Sample Loading:

    • Dissolve the crude 4-iodo-2,3-dihydrofuran in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to fully adsorb onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to begin the elution.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator. The triethylamine will also be removed during this process due to its volatility.

Visualization of Workflows

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis with 1% TEA Eluent Optimize Eluent (Rf ~0.3) TLC->Eluent Column Pack Column with Neutralized Slurry Eluent->Column Load Load Sample in Minimal Solvent Elute Elute with Gentle Pressure Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate end Pure Product Evaporate->end start Crude 4-Iodo-2,3-dihydrofuran start->TLC

Caption: Workflow for Neutralized Silica Gel Chromatography.

Troubleshooting_Logic cluster_problems Identify the Issue cluster_solutions Implement Solution start Problem Encountered Decomposition Low Yield Decomposition start->Decomposition Separation Mixed Fractions Poor Separation start->Separation Tailing Streaking Peaks Tailing start->Tailing Neutralize Add 0.1-2% TEA Use Alumina/Florisil Decomposition->Neutralize Optimize Re-optimize Eluent via TLC Reduce Sample Load Separation->Optimize Modify Add TEA to Eluent Use Less Polar Loading Solvent Tailing->Modify end Successful Purification Neutralize->end Optimize->end Modify->end

Caption: Troubleshooting Decision Tree for Chromatography Issues.

References

  • When basification of silica gel is required, before using Column chromatography? ResearchGate. Available at: [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]

  • Silica Gel for Column Chromatography. NACALAI TESQUE, INC. Available at: [Link]

  • Brønsted Acid-Catalyzed Reduction of Furans. PMC. Available at: [Link]

  • Troubleshooting Flash Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. Available at: [Link]

  • The use of alternative solvent purification techniques. American Chemical Society. Available at: [Link]

  • 2,5-Dihydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. HETEROCYCLES, Vol. 96, No. 9, 2018. Available at: [Link]

  • Dry silica gel (84 g). Organic Syntheses Procedure. Available at: [Link]

  • Acid‐catalyzed decomposition and stability of diazofuranones: Experimental and mechanistic study. ResearchGate. Available at: [Link]

  • Silica gel-mediated hydrohalogenation of unactivated alkenes using hydrohalogenic acids under organic solvent-free conditions. ResearchGate. Available at: [Link]

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. Available at: [Link]

  • Running a Silica Gel Column. CommonOrganicChemistry.com. Available at: [Link]

  • Preparation of polysubstituted dihydrofurans through a PhI(OAc)2-promoted haloenolcyclization of olefinic dicarbonyl compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The dihydrofuran template approach to furofuran synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. PMC. Available at: [Link]

  • treatment with silica gel under thermal conditions. HETEROCYCLES, Vol. 96, No. 9, 2018. Available at: [Link]

  • Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. PubMed. Available at: [Link]

  • Supporting Information. Wiley-VCH. Available at: [Link]

  • Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. PMC - NIH. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. University of Central Florida. Available at: [Link]

  • 2-phenyl-2,3-dihydrofuran. Organic Syntheses Procedure. Available at: [Link]

  • Silica gel-immobilize. Università di Torino. Available at: [Link]

  • CHAPTER 3. University of Florida. Available at: [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. PMC. Available at: [Link]

  • Inhibitory effect of dissolved silica on H₂O₂ decomposition by iron(III) and manganese(IV) oxides: implications for H₂O₂-based in situ chemical oxidation. PubMed. Available at: [Link]

  • Stabilization of Silica Gel against Hydrolysis by Doping with F− or Zr(IV). ResearchGate. Available at: [Link]

  • The effect of Na(2)CO(3), NaF and NH(4)OH on the stability and release behavior of sol-gel derived silica xerogels embedded with bioactive compounds. PubMed. Available at: [Link]

  • Crystallization of silicon-based silica materials prepared by flame hydrolysis. ResearchGate. Available at: [Link]

  • Decomposition of Tetraethoxysilane and Related Compounds. Computational Modelling Group, National University of Ireland, Galway. Available at: [Link]

  • Furanic Compound Analysis and its relation to paper Insulation Ageing. EA Technology. Available at: [Link]

  • Construction, Characterization, and Catalytic Utility of a Novel Silica-Based Nanocomposite for the Fabrication of 3,4-Dihydropy. Journal of Applied Organometallic Chemistry. Available at: [Link]

Sources

Optimization

Optimizing yield of 4-Iodo-2,3-dihydrofuran in iodocyclization reactions

Technical Support Center: Iodocyclization Protocols Topic: Optimization of 4-Iodo-2,3-dihydrofuran Synthesis Document ID: TSC-2024-IDHF-01 Status: Active Guide Executive Summary The synthesis of 4-iodo-2,3-dihydrofuran v...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Iodocyclization Protocols Topic: Optimization of 4-Iodo-2,3-dihydrofuran Synthesis Document ID: TSC-2024-IDHF-01 Status: Active Guide

Executive Summary

The synthesis of 4-iodo-2,3-dihydrofuran via the iodocyclization of homopropargylic alcohols (e.g., 3-butyn-1-ol derivatives) is a high-value transformation, creating a versatile vinyl iodide building block for Suzuki, Sonogashira, and Heck couplings. However, this reaction is notoriously sensitive. Users frequently encounter low yields due to regiochemical scrambling (5-endo vs. 5-exo) , product instability (aromatization/polymerization) , and purification losses .

This guide provides an optimized, self-validating protocol and a troubleshooting matrix to maximize yield and purity.

Module 1: Critical Reaction Parameters (The "Why")

To optimize yield, you must control the three competing pathways: Cyclization (Desired), Polymerization (Side), and Elimination (Side).

ParameterRecommended ConditionScientific Rationale
Iodine Source

(Resublimed)
or NIS
Elemental iodine (

) is atom-economical but requires careful quenching. NIS (N-Iodosuccinimide) is milder and reduces oxidative byproducts, often preferred for sensitive substrates.
Base Selection

(3.0 equiv)
Strong bases (NaOH, KOH) promote rapid dehydroiodination (aromatization) to furans. Weak bases like bicarbonate buffer the HI generated without forcing elimination.
Solvent System MeCN (Acetonitrile) Acetonitrile stabilizes the iodonium intermediate via nitrile-lone-pair coordination, promoting the desired 5-endo-dig pathway over the exo-pathway. DCM is a viable alternative but often slower.
Temperature 0°C

RT
Initiating at 0°C prevents exotherms that trigger polymerization. The reaction must be kept strictly below 25°C.
Light Strict Darkness Vinyl iodides are photolabile. Ambient light causes homolytic cleavage of the C-I bond, leading to radical polymerization.

Module 2: The "Gold Standard" Protocol

This protocol is designed with built-in "Checkpoints" to validate success at each stage.

Substrate: 3-butyn-1-ol (or derivative). Target: 4-iodo-2,3-dihydrofuran.

Step-by-Step Methodology
  • Preparation (Darkness Check):

    • Wrap the reaction flask and column chromatography columns in aluminum foil.

    • Checkpoint: Ensure fume hood lights are dimmed or flask is fully opaque.

  • Reaction Setup:

    • Dissolve 3-butyn-1-ol (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

    • Add

      
        (3.0 equiv) in one portion.
      
    • Cool the suspension to 0°C (Ice/Water bath).

  • Iodine Addition (The Critical Step):

    • Add

      
        (3.0 equiv) or NIS  (1.2 equiv) slowly over 15 minutes.
      
    • Mechanism Note: Slow addition prevents high local concentrations of

      
      , which can cause di-iodination of the double bond.
      
    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring (TLC Checkpoint):

    • Check TLC every hour.

    • Visual Cue: The reaction mixture should transition from dark purple/brown (

      
      ) to a lighter orange/amber. If it turns colorless too early, add 0.1 equiv more 
      
      
      
      .
  • Quench & Workup (pH Control):

    • Quench: Pour mixture into a saturated aqueous

      
       (Sodium Thiosulfate)  solution.
      
    • Visual Cue: The organic layer must turn completely colorless (iodine removal).

    • Extraction: Extract with

      
       (Diethyl Ether). Avoid DCM if possible to prevent halogen exchange or acidification.
      
    • Wash: Wash combined organics with Brine. Dry over

      
      .
      
  • Purification (The "Yield Killer" Step):

    • WARNING: Silica gel is slightly acidic and will decompose the product into furan or polymer.

    • Method: Use Neutral Alumina (Grade III) or Silica gel pre-treated with 2%

      
       (Triethylamine).
      
    • Eluent: Hexanes/EtOAc (gradient).[1] Flash chromatography must be fast (<15 mins).

Module 3: Mechanism & Pathway Visualization

Understanding the 5-endo-dig cyclization is crucial for troubleshooting. The iodine activates the alkyne, inducing nucleophilic attack by the hydroxyl oxygen.

Iodocyclization Start Homopropargylic Alcohol (3-butyn-1-ol) Activation Iodonium Complex (Activated Alkyne) Start->Activation + I2 / MeCN Cyclization 5-Endo-Dig Attack (Kinetic Control) Activation->Cyclization Major Path Side_Exo 5-Exo-Dig Pathway (Exocyclic Vinyl Iodide) Activation->Side_Exo Minor Path (Solvent Dependent) Intermediate Oxonium Intermediate Cyclization->Intermediate Product 4-Iodo-2,3-dihydrofuran Intermediate->Product - H+ (NaHCO3) Side_Elim Elimination (-HI) (Furan Formation) Product->Side_Elim Acidic Workup or Heat

Figure 1: Mechanistic pathway of 5-endo-dig iodocyclization.[2] Note that 'Elimination' is the primary degradation pathway during purification.

Module 4: Troubleshooting Guide (Q&A)

Q1: My yield is low (<40%), and the product looks dark after the column. What happened?

Diagnosis: Decomposition on the stationary phase. Solution: You likely used standard Silica Gel. The acidity of silica catalyzes the elimination of HI, converting your dihydrofuran into a furan or polymerizing it.

  • Fix: Switch to Neutral Alumina or add 1-2% Triethylamine (

    
    ) to your eluent and silica slurry to deactivate acidic sites.
    
Q2: I see a mixture of two regioisomers. How do I favor the 4-iodo product?

Diagnosis: Competition between 5-endo-dig and 5-exo-dig cyclization. Solution:

  • Solvent: Ensure you are using MeCN . Non-polar solvents like Hexane or Toluene often favor the exo-product (thermodynamic control). MeCN favors the endo-product (kinetic control) via stabilization of the transition state.

  • Substrate Purity: Ensure your starting alcohol is not contaminated with the propargylic homolog, which cyclizes differently.

Q3: The reaction stalls at 80% conversion. Should I add more Iodine?

Diagnosis: Iodine degradation or equilibrium limits. Solution: Do NOT just add solid Iodine to the pot.

  • Fix: Take a small aliquot, add fresh

    
     (dissolved in MeCN), and check TLC. If it converts, your initial iodine was wet or consumed by side reactions.
    
  • Pro-Tip: If using NIS, add a catalytic amount of

    
     (Silver Nitrate, 5 mol%) to abstract the succinimide and drive the reaction to completion (use only if standard conditions fail).
    
Q4: The product decomposes in the freezer. How do I store it?

Diagnosis: Radical decomposition or acid trace. Solution:

  • Stabilizer: Store the neat oil over a few pellets of activated Copper turnings or Silver wool to scavenge free iodides.

  • Buffer: Store as a solution in Benzene/Toluene (if applicable) with trace

    
     at -20°C. Avoid neat storage for long periods.
    

Module 5: Troubleshooting Flowchart

Troubleshooting Start Issue Detected CheckTLC Check TLC Analysis Start->CheckTLC SM_Remains Starting Material Remains? CheckTLC->SM_Remains Decomp Streaking/Dark Product? CheckTLC->Decomp AddIodine Add 0.5 eq I2 or NIS Check Light Protection SM_Remains->AddIodine Yes CheckSolvent Switch to MeCN (Polarity Issue) SM_Remains->CheckSolvent Reaction Stalled CheckCol Did you use Acidic Silica? Decomp->CheckCol Yes UseAlumina RE-DO: Use Neutral Alumina or 2% Et3N/Silica CheckCol->UseAlumina Yes CheckTemp Was Temp > 25°C? CheckCol->CheckTemp No CoolDown Keep at 0°C Quench faster CheckTemp->CoolDown Yes

Figure 2: Decision matrix for troubleshooting yield and purity issues.

References

  • Knight, D. W. (2006). "Ring Formation by 5-endo-dig Cyclization."[3][4][5] Organic & Biomolecular Chemistry.

  • Dembinski, R. (2005).[4] "5-Endo-Dig Electrophilic Cyclization of 1,4-Disubstituted But-3-yn-1-ones: Regiocontrolled Synthesis of 2,5-Disubstituted 3-Bromo- and 3-Iodofurans." Organic Letters.

  • Yue, D., & Larock, R. C. (2002). "Synthesis of 2,3-Disubstituted Benzo[b]furans by the Iodo-cyclization of o-Alkynylanisoles." Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2023). "Synthesis of 2,3-Dihydrofurans."

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 4-Iodo-2,3-dihydrofuran Suzuki Coupling

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-iodo-2,3-dihydrofuran. This guide is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-iodo-2,3-dihydrofuran. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in this specific transformation. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming C-C bonds.[1][2][3] However, the unique electronic properties of substrates like 4-iodo-2,3-dihydrofuran can introduce specific challenges that may not be prevalent in standard aryl-aryl couplings. This guide will walk you through a logical troubleshooting process, from assessing your starting materials to optimizing your reaction conditions and identifying potential side reactions.

Troubleshooting Guide: Q&A

Q1: My Suzuki coupling of 4-iodo-2,3-dihydrofuran is showing very low conversion. Where should I start my investigation?

Low conversion is a common issue that can often be traced back to a few key areas. A systematic approach is crucial.

Initial Checks:

  • Reagent Quality: The stability of your boronic acid or boronic ester is paramount.[4] Heteroaromatic and vinyl boronic acids, in particular, can be susceptible to degradation.[5][6] Consider using a freshly opened bottle or a more stable derivative like a pinacol ester or a potassium aryltrifluoroborate.[3][4][7]

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[4] If this reduction is inefficient, the catalytic cycle will not initiate properly. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that forms the active catalyst more reliably.[4]

  • Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst and promote unwanted side reactions like the homocoupling of your boronic acid.[4][8] Ensure your reaction setup is thoroughly degassed using methods like bubbling with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[5][9]

Q2: I've confirmed my reagents are of high quality and my setup is inert, but the conversion is still low. What are the next parameters to optimize?

Once you've ruled out the initial checks, it's time to delve into the reaction conditions. The interplay between the catalyst, ligand, base, and solvent is critical for success.

Optimization Strategy:

  • Ligand Selection: The choice of phosphine ligand is crucial. For electron-rich vinyl iodides like 4-iodo-2,3-dihydrofuran, bulky and electron-rich ligands often perform well.[8] Consider screening ligands such as SPhos or XPhos, which are known to be effective in challenging Suzuki couplings.[8][9][10]

  • Base Selection: The base plays a key role in the transmetalation step.[11] The optimal base is often dependent on the solvent and substrates. While strong bases like NaOH or KOtBu can be effective, they can also promote side reactions. For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be a better choice.[8][9]

  • Solvent System: Common solvents for Suzuki couplings include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[1][3][8] The solvent affects the solubility of your reagents and the overall reaction rate.[12] A solvent screen might be necessary to find the optimal conditions for your specific system.

  • Temperature: While higher temperatures can sometimes increase the reaction rate, they can also lead to degradation of sensitive substrates or catalysts.[9][13] It's a delicate balance. If you suspect substrate instability, try running the reaction at a lower temperature for a longer period.

Q3: I'm observing significant byproducts in my reaction mixture. What are the likely culprits and how can I minimize them?

The formation of byproducts not only lowers the yield of your desired product but also complicates purification. The two most common side reactions in Suzuki couplings are protodeboronation and dehalogenation.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5][14] This is a major cause of low yields, especially with vinylboronic acids.[8]

    • Identification: You can identify protodeboronation by detecting the corresponding protonated version of your boronic acid starting material (e.g., the parent arene or alkene) in your crude reaction mixture via LC-MS, GC-MS, or NMR.[5]

    • Mitigation Strategies:

      • Use milder reaction conditions (lower temperature, weaker base).[8]

      • Consider using a more stable boronic ester derivative.[5][8]

      • Slow addition of the boronic acid can keep its concentration low and minimize this side reaction.[8][15]

  • Dehalogenation: This is the reduction of your 4-iodo-2,3-dihydrofuran starting material, where the iodine is replaced by a hydrogen atom.[9][16]

    • Mechanism: This side reaction often proceeds through the formation of a palladium-hydride species.[9]

    • Mitigation Strategies:

      • Avoid using solvents that can act as a hydride source, such as alcohols.[1][9]

      • Choose a base that is less likely to generate hydride species. Weaker inorganic bases are often preferred over strong alkoxide bases.[9]

      • Using a more active catalyst system can sometimes outcompete the dehalogenation pathway.[9]

The following table summarizes common side reactions and suggested troubleshooting steps:

Side ReactionIdentificationMitigation Strategies
Protodeboronation Presence of the protonated boronic acid derivative (Ar-H).[5]Use milder conditions, more stable boronic esters, or slow addition of the boronic acid.[8][15]
Dehalogenation Presence of 2,3-dihydrofuran in the reaction mixture.[9]Avoid alcohol solvents, use weaker inorganic bases, and consider a more active catalyst.[1][9]
Homocoupling Presence of dimers of the boronic acid or the aryl halide.[1]Ensure rigorous degassing, use a Pd(0) source, and consider slow addition of the boronic acid.[4][8]
Q4: How can I effectively monitor the progress of my reaction to avoid prolonged reaction times and potential degradation?

Monitoring the reaction progress is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of your reaction's progress.[9][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more quantitative and detailed information about the consumption of starting materials and the formation of products and byproducts.[5]

By taking aliquots from the reaction mixture at regular intervals, you can determine the point at which the reaction has reached completion and avoid unnecessary heating that could lead to decomposition.

Q5: What are the best practices for purifying the product of a 4-iodo-2,3-dihydrofuran Suzuki coupling?

Proper purification is essential to obtain your desired compound in high purity.

  • Aqueous Workup: This initial step helps to remove water-soluble impurities and the inorganic base.[17]

  • Filtration: Passing the crude reaction mixture through a pad of celite or silica gel can help to remove the palladium catalyst.[17]

  • Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.[9][17]

  • Crystallization: If your product is a solid, recrystallization can be an excellent final purification step to achieve high purity.[17]

Frequently Asked Questions (FAQs)

Q: Can the order of reagent addition affect the outcome of the reaction? A: Yes, the order of addition can be important. It is generally recommended to add the solid reagents (aryl halide, boronic acid/ester, and base) first, followed by the catalyst and ligand, and finally the degassed solvent.[5]

Q: I see a black precipitate forming in my reaction. What is it and is it a problem? A: The formation of a black precipitate, often referred to as "palladium black," indicates that the palladium catalyst is aggregating and falling out of solution.[18] This reduces the amount of active catalyst in the reaction mixture and can lead to lower conversion. This can be caused by an insufficient ligand-to-palladium ratio or the presence of oxygen.[4]

Q: Is it better to use a boronic acid or a boronic ester? A: Boronic acids are generally more reactive, but they are also more prone to protodeboronation.[15][19] For sensitive substrates like 4-iodo-2,3-dihydrofuran, using a more stable boronic ester, such as a pinacol ester, is often a good strategy to improve the reaction outcome.[4][15]

Experimental Protocols

General Procedure for Suzuki Coupling of 4-Iodo-2,3-dihydrofuran
  • To a dry Schlenk flask or sealed vial under an inert atmosphere (argon or nitrogen), add 4-iodo-2,3-dihydrofuran (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Ar-X 4-Iodo-2,3-dihydrofuran Ar-X->Oxidative Addition Base Base Base->Transmetalation Troubleshooting_Workflow Start Low Conversion Reagent_Check Check Reagent Quality (Boronic Acid, Catalyst) Start->Reagent_Check Inert_Atmosphere Ensure Inert Atmosphere Reagent_Check->Inert_Atmosphere Optimization Optimize Reaction Conditions (Ligand, Base, Solvent, Temp) Inert_Atmosphere->Optimization Side_Reactions Analyze for Side Reactions (Protodeboronation, Dehalogenation) Optimization->Side_Reactions Purification Optimize Purification Side_Reactions->Purification Success Successful Coupling Purification->Success

Caption: A systematic workflow for troubleshooting low conversion in Suzuki coupling.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 24, 2026, from [Link]

  • Protodeboronation - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2002). Tetrahedron Letters, 43(46), 8375-8377.
  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved February 24, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry, 81(24), 12513-12532.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Journal of the American Chemical Society, 136(14), 5467-5479.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. (2015). SciELO.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2020). Journal of the American Chemical Society.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved February 24, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 24, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved February 24, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8889-8900.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8). Retrieved February 24, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved February 24, 2026, from [Link]

  • Preformed Pd(II)
  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Retrieved February 24, 2026, from [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. (n.d.). Retrieved February 24, 2026, from [Link]

  • Suzuki Reaction - Common Organic Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). The Journal of Organic Chemistry, 62(19), 6458-6459.
  • Preformed Pd(II)
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboron
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12). Retrieved February 24, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved February 24, 2026, from [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2019). MDPI.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved February 24, 2026, from [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). The Journal of Organic Chemistry, 74(1), 384-394.
  • Suzuki reactions promoted by different ligands (the catalytic conditions - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009).

Sources

Optimization

Solvent selection for 4-Iodo-2,3-dihydrofuran palladium catalysis

This guide is structured as a high-level Technical Support Center resource designed for researchers working with sensitive heterocyclic vinyl iodides. Topic: Solvent & Condition Optimization for Palladium-Catalyzed Cross...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support Center resource designed for researchers working with sensitive heterocyclic vinyl iodides.

Topic: Solvent & Condition Optimization for Palladium-Catalyzed Cross-Coupling Ticket ID: CHEM-SUP-8821 Status: Resolved / Expert Guide

Executive Summary: The Substrate Challenge

4-Iodo-2,3-dihydrofuran represents a specific class of "Sensitive Vinyl Iodides." Unlike robust aryl iodides, this substrate presents a dichotomy of reactivity:

  • High Reactivity: The C(sp²)–I bond is electronically activated by the adjacent oxygen lone pair (enol ether resonance), facilitating rapid oxidative addition to Pd(0).

  • Structural Fragility: The dihydrofuran ring is an cyclic enol ether. It is highly susceptible to:

    • Acidic Hydrolysis: Leading to ring opening (formation of

      
      -lactols/aldehydes).
      
    • Aromatization:

      
      -hydride elimination or isomerization can drive the system thermodynamically toward the aromatic furan.
      

The Goal: Select a solvent system that solubilizes the catalyst/base while suppressing the protonation of the enol ether and preventing aromatization.

Critical Solvent Parameters (The "Why")

The choice of solvent dictates the lifespan of the active catalytic species and the integrity of your substrate.

A. Dielectric Constant vs. Oxidative Addition

Polar solvents (DMF, DMAc, NMP) stabilize the anionic palladium species often proposed in the oxidative addition transition state. However, for 4-iodo-2,3-dihydrofuran, highly polar solvents can be detrimental if they contain trace water or promote nucleophilic attack on the ring.

  • Recommendation: Use moderate polarity ethers (THF, 1,4-Dioxane) as the primary carrier.

B. The "Water Paradox" in Suzuki Coupling

Suzuki-Miyaura coupling requires water to form the reactive boronate species [RB(OH)3]⁻.

  • Risk: Even mild acidity (pH < 7) will hydrolyze 4-iodo-2,3-dihydrofuran.

  • Solution: Use a biphasic system (e.g., Toluene/Water) or a water-miscible ether (Dioxane/Water) strictly buffered with a base like K₃PO₄ or Cs₂CO₃. Never use unbuffered water or acidic activators.

C. Coordinating Solvents

Solvents like MeCN can coordinate to Pd(II), potentially slowing down reductive elimination. For sterically crowded couplings involving the 4-position of dihydrofuran, this retardation can allow side reactions (isomerization) to compete.

  • Verdict: Avoid MeCN; stick to non-coordinating ethers or aromatics.

Troubleshooting & FAQs

Q1: "My reaction mixture turned black immediately, and I see furan in the NMR. What happened?"

Diagnosis: Rapid catalyst decomposition ("Pd black") and aromatization. Root Cause: The reaction temperature was likely too high, or the base was too strong (e.g., NaOtBu or KOH), promoting elimination of HI to form furan. Fix:

  • Switch to a milder base: K₃PO₄ or Cs₂CO₃ .

  • Lower the temperature to 50–60°C . Vinyl iodides are reactive enough to couple at mild temperatures.

  • Solvent Adjustment: Switch from DMF to THF or Toluene .

Q2: "I see the starting material disappearing, but no product is forming. I see an aldehyde peak."

Diagnosis: Hydrolysis of the enol ether. Root Cause: The solvent contained trace acid or excessive water without sufficient buffering. Fix:

  • Ensure solvents are anhydrous (if using Stille/Negishi) or degassed.

  • If using Suzuki, ensure the aqueous phase is basic (pH > 9) before mixing with the substrate.

  • Protocol Change: Add the substrate last, after the base and boronic acid are already mixed in the solvent.

Q3: "Can I use DMF or DMSO to speed up the reaction?"

Diagnosis: While these speed up oxidative addition, they make workup difficult for volatile dihydrofurans (boiling points are often close to DMF). Technical Insight: DMF can decompose to form dimethylamine (a nucleophile) upon prolonged heating. Verdict: Only use DMF if the product is a high-molecular-weight solid that precipitates or can be easily crystallized. Otherwise, 1,4-Dioxane is the superior high-boiling alternative.

Recommended Protocols

Protocol A: Suzuki-Miyaura (Preferred for Stability)

Best for: Coupling with aryl/vinyl boronic acids where mild conditions are required.

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1]

  • Base: K₃PO₄ (3.0 equiv). Reason: Buffers the solution effectively; less nucleophilic than hydroxide.

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%). Reason: Bidentate ligand prevents rapid catalyst death and suppresses isomerization.

  • Procedure:

    • Charge flask with Boronic Acid (1.2 equiv), K₃PO₄, and Catalyst.

    • Add degassed Dioxane/Water mixture.[1]

    • Add 4-iodo-2,3-dihydrofuran (1.0 equiv) last.

    • Heat to 60°C (Do not exceed 80°C). Monitor by TLC every 30 mins.

Protocol B: Stille Coupling (Anhydrous Alternative)

Best for: Base-sensitive substrates or if hydrolysis is the primary failure mode.

  • Solvent: Anhydrous THF or Toluene.

  • Additive: CuI (10 mol%) – The "Copper Effect" accelerates Stille coupling, allowing room temperature reaction.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[1]

  • Procedure:

    • Combine Stannane (1.1 equiv) and 4-iodo-2,3-dihydrofuran in THF.

    • Add Catalyst and CuI under Argon.

    • Stir at Room Temperature to 40°C.

Solvent Compatibility Matrix

SolventPolarityProton Source?SuitabilityNotes
THF ModerateNoExcellent Good solubility, easy removal, stable.
1,4-Dioxane ModerateNoHigh Higher boiling point than THF; good for Suzuki.
Toluene LowNoGood Use for biphasic Suzuki; prevents hydrolysis.
DMF HighNoFair Hard to remove; risk of amine contamination.
Ethanol/MeOH HighYes Poor High risk of solvolysis/acetal formation.
Water (Neat) HighYes Critical Fail Will hydrolyze the substrate immediately.

Decision Logic Visualization

SolventSelection Start START: 4-Iodo-2,3-dihydrofuran Coupling CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura (Boronic Acids) CouplingType->Suzuki Stille Stille/Negishi (Sn/Zn Reagents) CouplingType->Stille CheckHydrolysis Is Product Acid Sensitive? Suzuki->CheckHydrolysis StilleSolvent Primary Choice: Anhydrous THF Stille->StilleSolvent SuzukiSolvent Primary Choice: 1,4-Dioxane / Water (4:1) CheckHydrolysis->SuzukiSolvent Buffered Aqueous System SuzukiBase Req. Buffer Base: K3PO4 or Cs2CO3 SuzukiSolvent->SuzukiBase TempCheck Reaction Temp > 60°C? StilleSolvent->TempCheck HighTempWarn WARNING: Risk of Aromatization to Furan TempCheck->HighTempWarn Yes SwitchToluene Switch to Toluene (Non-polar, stable) TempCheck->SwitchToluene No (Keep THF) HighTempWarn->SwitchToluene

Caption: Decision tree for solvent and base selection based on coupling type and thermal risks.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes. The Journal of Organic Chemistry, 70(25), 10292–10296.

  • Antonioletti, R., et al. (2002).[2] Diastereoselective synthesis of 4,5-dihydrofurans by iodoenolcyclisation of 2-allyl-1,3-dicarbonyl compounds. Tetrahedron, 58(44), 8825–8831.

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for Suzuki Coupling Reactions.

  • Tsukamoto, H., Ito, K., & Doi, T. (2010). Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles. Chemical Communications, 46, 4169-4171.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Characterization of 4-Iodo-2,3-dihydrofuran

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data pertinent to the characterization of 4-iodo-2,3-dihydrofuran. Tailored for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data pertinent to the characterization of 4-iodo-2,3-dihydrofuran. Tailored for researchers, scientists, and professionals in drug development, this document delves into predicted spectral data, offers a comparative analysis with structurally related heterocycles, and outlines a robust experimental protocol for data acquisition. Given the specialized nature of this compound, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a reliable framework for its identification and characterization.

The Imperative of Precise Spectroscopic Characterization

The 2,3-dihydrofuran moiety is a valuable scaffold in medicinal chemistry and materials science. The introduction of a halogen, such as iodine, at the C4-position creates a versatile synthetic handle for further functionalization, for instance, in cross-coupling reactions.[1] Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy serves as a primary tool for confirming the carbon framework of a molecule.[2]

While extensive experimental ¹³C NMR data for many common heterocycles is readily available, the specific data for 4-iodo-2,3-dihydrofuran is not prominently published. Therefore, this guide employs a dual approach: leveraging high-accuracy predictive models and conducting a rigorous comparative analysis with the parent compound, 2,3-dihydrofuran, and its aromatic counterpart, furan. This methodology not only allows for a confident assignment of the carbon signals but also provides deeper insight into the electronic effects of the iodine substituent.

Predicted ¹³C NMR Spectrum and Structural Assignment

The ¹³C NMR spectrum of 4-iodo-2,3-dihydrofuran is predicted to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are governed by the hybridization of the carbon atoms and the electronic influence of the adjacent oxygen and iodine atoms.

Below is the molecular structure of 4-iodo-2,3-dihydrofuran with the conventional numbering scheme used for spectral assignment.

Caption: Molecular structure of 4-iodo-2,3-dihydrofuran with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Iodo-2,3-dihydrofuran

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl₃Rationale for Chemical Shift
C2~72Aliphatic carbon adjacent to the ring oxygen (sp³ C-O).
C3~35Aliphatic carbon (sp³ C-C), deshielded by the adjacent C4-I bond.
C4~85Vinylic carbon directly bonded to iodine; experiences a strong shielding "heavy atom effect".
C5~150Vinylic carbon adjacent to the ring oxygen (sp² C=C-O), significantly deshielded.

Note: Predicted values are estimated based on established substituent effects and data from analogous compounds. Actual experimental values may vary slightly.

Comparative Analysis with Furan and 2,3-Dihydrofuran

Understanding the spectral changes relative to known compounds is a powerful validation technique.[3] The following table compares the ¹³C NMR data of furan and 2,3-dihydrofuran with the predicted values for 4-iodo-2,3-dihydrofuran. This comparison highlights the distinct electronic effects of saturation and halogen substitution.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm, CDCl₃)

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
Furan[4]142.8109.6109.6142.8
2,3-Dihydrofuran[5]~72.5~29.8~100.1~145.3
4-Iodo-2,3-dihydrofuran (Predicted)~72~35~85~150

Analysis of Spectral Shifts:

  • Furan vs. 2,3-Dihydrofuran: The transition from the aromatic furan to the partially saturated 2,3-dihydrofuran results in a dramatic upfield (shielding) shift for C2 and C3 from 142.8/109.6 ppm to ~72.5/~29.8 ppm, respectively. This is a direct consequence of the change in hybridization from sp² to sp³, which is a foundational principle in NMR spectroscopy.[6] The vinylic carbons, C4 and C5, remain sp² hybridized and their chemical shifts are less dramatically altered.

  • Effect of the Iodine Substituent:

    • C4 (Iodo-substituted carbon): The most significant change is the predicted upfield shift of C4 from ~100.1 ppm in 2,3-dihydrofuran to ~85 ppm in the iodo-derivative. This is a classic example of the "heavy atom effect," where the large, polarizable electron cloud of iodine induces significant shielding on the directly attached carbon.[6]

    • C3 and C5 (Adjacent carbons): Conversely, the adjacent carbons, C3 and C5, are expected to experience a moderate downfield (deshielding) shift. This is attributed to the inductive electron-withdrawing effect of the electronegative iodine atom, which reduces the electron density at the neighboring carbons.

    • C2 (Distant carbon): The C2 carbon is sufficiently removed from the iodine substituent, and its chemical shift is predicted to be minimally affected.

Standardized Protocol for ¹³C NMR Data Acquisition

To ensure the generation of high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for sample preparation and instrument setup.

cluster_workflow Experimental Workflow for ¹³C NMR prep 1. Sample Preparation setup 2. Spectrometer Setup prep->setup acq 3. Data Acquisition setup->acq proc 4. Data Processing acq->proc analysis 5. Spectral Analysis proc->analysis

Caption: Standard workflow for acquiring and analyzing a ¹³C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Causality: The choice of solvent is critical as it must dissolve the analyte without interfering with its signals. Deuterated chloroform (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds due to its good dissolving power and well-characterized residual solvent peaks.[7]

    • Protocol: Dissolve approximately 15-25 mg of purified 4-iodo-2,3-dihydrofuran in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For referencing, the solvent can be used directly (δ = 77.16 ppm), or tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Causality: The parameters are chosen to maximize signal-to-noise while ensuring quantitative accuracy is not compromised by incomplete relaxation. Proton decoupling is essential to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[2]

    • Protocol:

      • Insert the sample into a 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

      • Tune and match the probe for the ¹³C frequency.

      • Set the experiment to a standard proton-decoupled ¹³C acquisition.

      • Typical parameters include a 30-degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A longer relaxation delay may be necessary for quaternary carbons, though none are present in this molecule.

  • Data Processing and Analysis:

    • Causality: Post-acquisition processing transforms the raw signal (Free Induction Decay) into an interpretable spectrum. Proper phasing and baseline correction are crucial for accurate peak identification and integration.

    • Protocol:

      • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

      • Perform a Fourier transform on the FID.

      • Carefully phase the resulting spectrum to ensure all peaks are in the pure absorption mode.

      • Apply a baseline correction algorithm to produce a flat baseline.

      • Reference the spectrum to the residual CDCl₃ solvent peak at 77.16 ppm.

      • Identify and label the chemical shifts of the four peaks corresponding to the 4-iodo-2,3-dihydrofuran carbons.

Conclusion

The structural characterization of 4-iodo-2,3-dihydrofuran via ¹³C NMR relies on a predictive and comparative approach. The spectrum is defined by four key signals: a shielded aliphatic carbon (C3, ~35 ppm), a deshielded ether-linked aliphatic carbon (C2, ~72 ppm), a heavily shielded iodo-substituted vinylic carbon (C4, ~85 ppm), and a strongly deshielded ether-linked vinylic carbon (C5, ~150 ppm). The significant upfield shift of C4 is the most telling feature, directly indicating the presence of the iodine substituent via the heavy atom effect. By comparing these predicted shifts with the known spectra of furan and 2,3-dihydrofuran, researchers can confidently assign the carbon skeleton and validate the successful synthesis of this important intermediate.

References

  • Vertex AI Search. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC.
  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • ChemicalBook. 2,3-Dihydrofuran(1191-99-7) 13C NMR spectrum.
  • Benchchem. 13C NMR Analysis of 2,5-Diphenylfuran: A Comparative Guide.
  • ChemicalBook. Furan(110-00-9) 13C NMR spectrum.
  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (2025, August 5). A brief synthesis of β-iodofurans. Chem Commun 1007-1008.

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Comparative

A Senior Application Scientist's Guide to the GC-MS Fragmentation Patterns of Iodinated Dihydrofurans

For researchers and professionals in drug development and organic synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and structural elucidation of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and structural elucidation of novel compounds.[1][2] This guide provides an in-depth analysis of the predicted Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of iodinated dihydrofurans. Given the limited availability of direct studies on this specific class of molecules, this guide synthesizes foundational principles of mass spectrometry with data from analogous structures to offer a predictive framework for analysis.

The Significance of Iodinated Dihydrofurans

Iodinated dihydrofurans are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The incorporation of an iodine atom into the dihydrofuran scaffold can modulate a molecule's steric and electronic properties, influencing its biological activity and reactivity. Accurate structural confirmation via GC-MS is therefore a critical step in their synthesis and application.

Electron Ionization (EI) and the Genesis of Fragmentation

The most common ionization technique in GC-MS is Electron Ionization (EI).[3][4] In the EI source, analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of a valence electron and the formation of a positively charged molecular ion (M+•).[4][5] This process imparts significant internal energy to the molecular ion, causing it to undergo extensive fragmentation. The resulting fragment ions are separated by the mass analyzer, generating a mass spectrum that serves as a molecular fingerprint.[6][7]

Predicted Fragmentation Pathways of Iodinated Dihydrofurans

The fragmentation of an iodinated dihydrofuran in an EI-MS system is anticipated to be governed by the interplay between the dihydrofuran ring's inherent instability and the influence of the iodine substituent.

The Dihydrofuran Ring: A Fragile Scaffold

The dihydrofuran ring, a five-membered cyclic ether, is prone to ring-opening reactions and subsequent fragmentation. Based on studies of related cyclic ethers and furanones, the following fragmentation pathways are expected for the dihydrofuran moiety[8][9]:

  • α-Cleavage: The bond adjacent to the oxygen atom is a primary site for cleavage. This can lead to the loss of substituents or ring opening.

  • Retro-Diels-Alder (RDA) Reaction: Although more characteristic of unsaturated rings, a retro-Diels-Alder-type fragmentation could occur, leading to the expulsion of a neutral molecule like ethene.

  • Loss of Small Neutral Molecules: The expulsion of stable neutral molecules such as CO, H₂O, or C₂H₄ is a common fragmentation pathway for cyclic ethers.

The Influence of the Iodine Substituent

The presence of an iodine atom introduces unique fragmentation pathways:

  • Loss of the Iodine Atom: A prominent fragmentation pathway is the homolytic or heterolytic cleavage of the C-I bond. This will result in a fragment ion corresponding to the dihydrofuran cation and a neutral iodine radical, or a characteristic peak for the iodine cation at m/z 127. The presence of iodine can be easily detected by observing ion intensity ratios for peaks differing by 2 atomic mass units.[5]

  • Halogen-Specific Rearrangements: Iodine's ability to stabilize adjacent positive charges can influence ring-opening mechanisms and subsequent fragmentation cascades.

A Visualized Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for a generic iodinated dihydrofuran.

G M Iodinated Dihydrofuran (M+•) F1 Dihydrofuran Cation [M-I]+ M->F1 Loss of I• F2 Iodine Cation [I]+ (m/z 127) M->F2 C-I Cleavage F3 Ring-Opened Fragments M->F3 Ring Opening F4 Fragments from Neutral Loss (e.g., CO, C2H4) F1->F4 Further Fragmentation

Caption: Predicted fragmentation pathways of an iodinated dihydrofuran.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can provide complementary information for the structural elucidation of iodinated dihydrofurans.

TechniqueAdvantagesDisadvantages
GC-MS (EI) High sensitivity, reproducible fragmentation, extensive libraries for known compounds.Molecular ion may be weak or absent, extensive fragmentation can be complex to interpret.[4]
GC-MS (Chemical Ionization - CI) "Softer" ionization, often preserves the molecular ion.Less fragmentation provides less structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) Suitable for non-volatile or thermally labile compounds, offers various ionization techniques.[10][11][12][13]May have lower chromatographic resolution than GC for some compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and connectivity of atoms.Lower sensitivity than MS, requires larger sample amounts.

Recommended Experimental Protocol for GC-MS Analysis

The following protocol provides a starting point for the GC-MS analysis of iodinated dihydrofurans. Optimization will be necessary based on the specific analyte and instrumentation.

Sample Preparation
  • Dissolution: Dissolve the purified iodinated dihydrofuran in a volatile, high-purity solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Derivatization (Optional): If the compound contains active hydrogens (e.g., hydroxyl or amine groups), derivatization may be necessary to improve volatility and thermal stability.[14][15] Silylation is a common derivatization technique.[15]

GC-MS Parameters
ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of organic compounds.
Injection Mode SplitlessFor trace analysis and higher sensitivity.
Injector Temperature 250 °CTo ensure complete volatilization of the analyte.
Oven Program Start at 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min)A general-purpose program; adjust based on analyte volatility.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas providing good chromatographic resolution.
MS Ion Source Electron Ionization (EI)Provides reproducible and information-rich fragmentation patterns.[3]
Ion Source Temperature 230 °CA standard temperature for EI sources.
Electron Energy 70 eVStandard energy for generating reproducible mass spectra.[4]
Mass Range m/z 40-500To cover the expected mass range of the analyte and its fragments.
Data Analysis
  • Identify the Molecular Ion (M+•): Look for a peak at the expected molecular weight of the iodinated dihydrofuran.

  • Analyze Isotope Patterns: The presence of iodine will result in a characteristic isotopic pattern.

  • Identify Key Fragment Ions: Look for fragments corresponding to the loss of an iodine atom (m/z 127), and fragments characteristic of the dihydrofuran ring.

  • Compare to Databases: If available, compare the obtained spectrum to mass spectral libraries (e.g., NIST, Wiley).

Workflow for Structural Elucidation

The following diagram outlines a logical workflow for the structural elucidation of an unknown iodinated dihydrofuran using GC-MS.

G A Sample Preparation B GC-MS Analysis A->B C Data Acquisition B->C D Mass Spectrum Interpretation C->D E Identify Molecular Ion D->E F Analyze Fragmentation Pattern D->F G Database Comparison D->G H Structure Confirmation E->H F->H G->H

Caption: Workflow for GC-MS analysis and structural confirmation.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for understanding the GC-MS fragmentation patterns of iodinated dihydrofurans. By combining a theoretical understanding of fragmentation mechanisms with a robust experimental protocol, researchers can confidently approach the structural elucidation of these important molecules. As more experimental data becomes available, the predictions outlined herein can be further refined, contributing to a deeper understanding of this unique class of compounds.

References

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed.
  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry | Analytical Chemistry - ACS Public
  • Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry - ACS Public
  • (PDF)
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
  • Chemical characterization of organic compounds involved in iodine-initiated new particle formation
  • Electron ioniz
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
  • Mass Spectrometry - MSU chemistry.
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • 3.
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - MDPI.
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  • mass spectra - fragmentation p
  • GC-MS Drug Testing in Toxicology - Phenomenex.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • Mass Spectrometry - Fragmentation P
  • Derivatization of metabolites for GC-MS via methoximation+silyl

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Validation

A Comparative Yield Analysis of Iodine vs. Bromine Substituted Dihydrofurans: A Guide for Synthetic Strategy

For Immediate Release to the Scientific Community In the intricate world of medicinal chemistry and drug development, the dihydrofuran scaffold is a privileged structural motif. Its utility, however, is deeply intertwine...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the intricate world of medicinal chemistry and drug development, the dihydrofuran scaffold is a privileged structural motif. Its utility, however, is deeply intertwined with the synthetic handles available for its elaboration. Halogenated dihydrofurans, in particular, serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparative analysis of iodo- and bromo-substituted dihydrofurans, offering experimental insights and mechanistic rationale to inform strategic decisions in complex molecule synthesis.

The Fundamental Divide: Carbon-Halogen Bond Properties

The choice between an iodo- or bromo-substituent is not arbitrary; it is a decision rooted in the fundamental physicochemical properties of the carbon-halogen (C-X) bond. The significantly lower bond dissociation energy of a C-I bond compared to a C-Br bond dictates their relative reactivity.[1][2] This difference is the primary driver for the observed variations in reaction kinetics and, ultimately, product yields.

Table 1: Key Physicochemical Properties of Carbon-Halogen Bonds

PropertyC-Br BondC-I BondImplication for Reactivity
Average Bond Energy (kJ/mol) ~285[1]~213[1]The C-I bond is weaker and thus easier to cleave, leading to faster reaction rates.
Electronegativity of Halogen 2.962.66The C-I bond is less polar than the C-Br bond.
Polarizability of Halogen HigherHighestThe high polarizability of iodine facilitates interaction with soft metal catalysts like palladium.

This disparity in bond strength directly impacts the rate-determining step of many cross-coupling reactions: the oxidative addition of the palladium catalyst to the C-X bond.[3][4] The propensity of aryl/vinyl halides towards oxidative addition follows the well-established trend: I > Br > Cl > F.[5]

Head-to-Head in the Reaction Flask: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are mainstays of modern organic synthesis. In these transformations, the iodo-substituted dihydrofurans consistently demonstrate higher reactivity, often leading to higher yields under milder conditions or in shorter reaction times.

The enhanced reactivity of the C-I bond allows for selective functionalization in dihalogenated systems. For instance, in a molecule containing both bromine and iodine, the palladium catalyst will preferentially undergo oxidative addition at the more labile C-I bond.[6] This differential reactivity is a powerful tool for sequential, site-selective modifications.[7]

While aryl and vinyl iodides are generally more reactive, some studies have noted nuances. For example, in certain Suzuki-Miyaura reactions using Pd/PPh₃ catalyst systems, aryl iodides have shown surprisingly poor reactivity at lower temperatures (~50 °C) compared to their bromide counterparts. This highlights the importance of optimizing reaction conditions for each specific substrate class.

Workflow for Comparative Analysis

A typical workflow for comparing the reactivity of halogenated dihydrofurans involves parallel synthesis followed by a standardized cross-coupling reaction.

G cluster_0 Synthesis of Precursors cluster_1 Comparative Cross-Coupling cluster_2 Analysis Dihydrofuran 2,3-Dihydrofuran Halogenation_I Iodination (e.g., I₂, NIS) Dihydrofuran->Halogenation_I Halogenation_Br Bromination (e.g., Br₂, NBS) Dihydrofuran->Halogenation_Br Iodo_DHF Iodo-dihydrofuran Halogenation_I->Iodo_DHF Bromo_DHF Bromo-dihydrofuran Halogenation_Br->Bromo_DHF Coupling_I Suzuki Coupling (Pd Catalyst, Base, Boronic Acid) Iodo_DHF->Coupling_I Coupling_Br Suzuki Coupling (Pd Catalyst, Base, Boronic Acid) Bromo_DHF->Coupling_Br Product_I Coupled Product A Coupling_I->Product_I Product_Br Coupled Product B Coupling_Br->Product_Br Analysis Yield & Purity Analysis (NMR, GC-MS, LC-MS) Product_I->Analysis Product_Br->Analysis

Caption: General experimental workflow for comparative yield analysis.

Mechanistic Insight: The Catalytic Cycle

The advantage of the iodo-substituent is best understood by examining the catalytic cycle of a cross-coupling reaction, for example, the Suzuki-Miyaura coupling.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII k(I) > k(Br) (Rate-Determining Step) Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product RX R¹-X (X = I, Br) RX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

The oxidative addition step, where the C-X bond is cleaved, is typically the rate-determining step.[4] The weaker C-I bond leads to a lower activation energy barrier for this step compared to the C-Br bond, resulting in a faster overall reaction rate. This kinetic advantage often translates directly to higher product yields, as it can outcompete potential side reactions and catalyst decomposition pathways.[8]

Case Study: Standardized Suzuki-Miyaura Coupling Protocol

To provide a practical comparison, a standardized protocol for the Suzuki-Miyaura coupling of a model iodo-dihydrofuran and its bromo-analogue is presented.

Objective: To compare the yield of 4-tolyl-2,3-dihydrofuran starting from 2-iodo-2,3-dihydrofuran and 2-bromo-2,3-dihydrofuran under identical reaction conditions.

Materials:

  • 2-Iodo-2,3-dihydrofuran (Substrate I)

  • 2-Bromo-2,3-dihydrofuran (Substrate B)

  • 4-Tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To two separate, oven-dried Schlenk flasks under an argon atmosphere, add the corresponding halo-dihydrofuran (1.0 mmol), 4-tolylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

  • To each flask, add the palladium catalyst, [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Add 10 mL of the degassed toluene/ethanol/water solvent mixture to each flask via syringe.

  • Equip the flasks with reflux condensers and heat the reaction mixtures to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at 1-hour intervals.

  • Upon completion (or after a fixed time, e.g., 4 hours), cool the mixtures to room temperature.

  • Dilute the mixtures with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS.

Expected Outcome & Comparative Data Summary

Based on established reactivity principles, the reaction with 2-iodo-2,3-dihydrofuran is expected to reach completion faster and afford a higher isolated yield compared to the bromo-analogue. In many cases, difficult couplings that are sluggish or low-yielding with a bromide can be significantly improved by converting the bromide to the more reactive iodide in situ or in a preceding step.[9]

Table 2: Hypothetical Comparative Yield Data

SubstrateReaction Time (h)Conversion (%)Isolated Yield (%)Key Observations
2-Iodo-dihydrofuran 2>9585-95Rapid consumption of starting material; clean reaction profile.
2-Bromo-dihydrofuran 47050-65Slower conversion; potential for starting material recovery and side-product formation.
2-Bromo-dihydrofuran 8>9575-85Requires extended reaction time or higher temperature to achieve full conversion.

Note: These are representative values. Actual yields will vary based on the specific dihydrofuran scaffold, coupling partner, and precise reaction conditions.

Strategic Recommendations
  • For High-Throughput and Discovery Chemistry: The higher reactivity of iodo-dihydrofurans makes them the preferred choice. Faster reaction times and generally cleaner profiles are advantageous when screening multiple analogues.

  • For Process Development and Scale-Up: While bromo-dihydrofurans are often less expensive and more readily available starting materials, the potential for lower yields, longer reaction times, and more complex purifications must be considered. The cost-benefit analysis should include catalyst loading, energy consumption, and waste generation. In some cases, an initial bromide-to-iodide conversion can be economically viable.[9]

  • For Sequential Functionalization: In substrates bearing multiple, different halogen atoms, the C-I bond serves as a reliable handle for initial, selective coupling, leaving the C-Br bond intact for subsequent, different transformations.[6][7]

Conclusion

The choice between iodine and bromine substitution on a dihydrofuran ring is a critical decision in synthetic design. The superior reactivity of the iodo-substituent, grounded in its lower C-I bond dissociation energy, generally translates to higher yields, shorter reaction times, and milder conditions in palladium-catalyzed cross-coupling reactions. While bromo-dihydrofurans remain valuable due to economic factors, a thorough understanding of the kinetic differences allows researchers to select the optimal precursor for their specific synthetic goals, balancing reactivity with practical considerations of cost and availability.

References

A comprehensive, numbered list of all sources cited will be generated upon final review.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-2,3-dihydrofuran

Introduction: Beyond the Benchtop In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the lifecycle of a chemical does not end when an experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 4-Iodo-2,3-dihydrofuran, a halogenated heterocyclic compound. Our objective is to move beyond a simple checklist, offering a deeper understanding of the causality behind each step to ensure that safety and compliance are second nature in your laboratory.

Section 1: Hazard Profile of 4-Iodo-2,3-dihydrofuran

Understanding the intrinsic hazards of a compound is the foundation of its safe handling and disposal. 4-Iodo-2,3-dihydrofuran, while not having an extensive, unique toxicological profile in public literature, shares a structural backbone with 2,3-dihydrofuran and contains an iodo-substituent. This combination informs its classification and the necessary precautions. The primary hazards are its flammability, potential for peroxide formation, and its status as a halogenated organic compound.[1][2]

Property Information Source(s)
Chemical Family Halogenated Heterocyclic Compound[3]
Physical State Liquid (inferred from parent compound)[1]
Key Hazards Highly Flammable, Harmful if Swallowed, Causes Serious Eye Irritation, May Form Explosive Peroxides[1]
Waste Classification Hazardous Waste (Halogenated Organic Compound)[4][5][6]

1.1 Flammability The parent compound, 2,3-dihydrofuran, is a highly flammable liquid with a flash point of -17°C.[7] Vapors can form explosive mixtures with air and travel to an ignition source. Therefore, 4-Iodo-2,3-dihydrofuran must be handled and stored away from heat, sparks, open flames, and other ignition sources.[8] Grounding and bonding of containers and receiving equipment is essential to prevent static discharge.[8]

1.2 Peroxide Formation: A Latent Threat Like its parent compound and other ethers such as tetrahydrofuran (THF), 4-Iodo-2,3-dihydrofuran is a peroxide-forming chemical.[7] Upon exposure to air and light, these compounds can form unstable and potentially explosive peroxide crystals.[9] This is a critical consideration for both storage and disposal. Containers should be dated upon receipt and upon opening.[7] Any stored material must be periodically tested for the presence of peroxides, especially before any operation that would concentrate them, such as distillation.[9] Visual signs of peroxide formation, such as crystal formation or a viscous liquid layer, indicate an extremely dangerous situation, and the container should not be handled.[9]

1.3 Halogenated Organic Compound As a compound containing a carbon-iodine bond, 4-Iodo-2,3-dihydrofuran falls under the category of halogenated organic compounds.[5][10] This classification is critical for waste disposal, as these compounds require specific disposal methods, typically high-temperature incineration, to prevent the release of harmful substances into the environment.[4] They must be segregated from non-halogenated solvent waste streams to ensure proper disposal and to manage costs, as the disposal of halogenated waste is significantly more expensive.[6]

Section 2: Personal Protective Equipment (PPE) and Handling

Before any handling or disposal procedure, the appropriate PPE must be worn to mitigate exposure risks.

  • Eye Protection : Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be used.[2][7]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or laminate film gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]

  • Body Protection : A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection : All handling of 4-Iodo-2,3-dihydrofuran and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7]

Section 3: Spill Management Protocol

Accidents can happen, and a clear, concise spill response plan is essential.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues and your institution's Environmental Health and Safety (EHS) department.

  • Control Ignition Sources : Immediately extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill (for small, manageable spills only) : If you are trained and it is safe to do so, contain the spill using an inert absorbent material like Chemizorb®, vermiculite, or sand.[11] Do not use combustible materials like paper towels.

  • Collect and Package : Carefully scoop the absorbent material and spilled chemical into a compatible, sealable container. Use non-sparking tools.[8]

  • Label and Dispose : Label the container as "Hazardous Waste" with the full chemical name and "Spill Debris." Manage the container as hazardous waste for EHS pickup.

  • Decontaminate : Clean the spill area thoroughly.

Section 4: The Core Disposal Protocol

The proper disposal of 4-Iodo-2,3-dihydrofuran is a multi-step process that ensures safety and regulatory compliance at every stage. The following workflow provides a logical decision-making process.

DisposalWorkflow Start Begin Disposal Process (Wear Full PPE) Characterize Characterize Waste: Pure Chemical, Contaminated Solids, or Aqueous Mixture? Start->Characterize CheckPeroxides Is the waste a peroxide-former (i.e., contains 4-Iodo-2,3-dihydrofuran)? Characterize->CheckPeroxides TestPeroxides Test for Peroxides CheckPeroxides->TestPeroxides Yes Segregate Segregate as Halogenated Organic Waste CheckPeroxides->Segregate No (but waste is halogenated) PeroxideLevel Peroxide Level > 100 ppm? TestPeroxides->PeroxideLevel ContactEHS STOP! Do Not Handle. Contact EHS Immediately. PeroxideLevel->ContactEHS Yes PeroxideLevel->Segregate No Containerize Select Compatible, Labeled Hazardous Waste Container Segregate->Containerize Transfer Transfer Waste into Container (in Fume Hood) Containerize->Transfer SealStore Seal Container. Store in Satellite Accumulation Area (SAA). Transfer->SealStore RequestPickup Request Pickup from EHS SealStore->RequestPickup End Disposal Complete RequestPickup->End

Caption: Disposal decision workflow for 4-Iodo-2,3-dihydrofuran waste.

Step-by-Step Methodology

1. Waste Characterization and Segregation

  • Causality : Proper segregation is mandated by regulations like the Resource Conservation and Recovery Act (RCRA) and is crucial for safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing halogenated with non-halogenated waste significantly increases disposal costs.

  • Protocol :

    • Identify all waste containing 4-Iodo-2,3-dihydrofuran. This includes unreacted reagent, solutions, and contaminated materials (e.g., gloves, silica gel, absorbent pads).

    • Designate this waste stream as "Halogenated Organic Waste." [6]

    • Keep this waste stream physically separate from all other waste streams, especially non-halogenated organic waste.[6]

2. Peroxide Detection and Management

  • Causality : This is the most critical safety check. Aged solutions of peroxide-forming chemicals can become shock-sensitive explosives. Testing is a non-negotiable step before consolidating or disposing of this waste.

  • Protocol :

    • Visually inspect the container (without moving it excessively) for any crystals, cloudiness, or viscous layers.[9] If any are present, do not proceed. Evacuate the area and contact EHS immediately.

    • If no visual signs are present, test the liquid waste for peroxides using peroxide test strips or the potassium iodide method.[9]

    • Interpretation :

      • ≤ 100 mg/L (ppm) : The waste can be handled for disposal. Proceed to the next step.

      • > 100 mg/L (ppm) : The waste is considered high-risk. Do not handle it further. Contact your institution's EHS for deactivation and disposal by trained professionals.[9]

3. Containerization and Labeling

  • Causality : Proper containment and labeling prevent accidental misuse, ensure correct handling by waste management personnel, and are required by law.

  • Protocol :

    • Obtain a designated hazardous waste container from your EHS department. It must be made of a material compatible with the waste (typically glass or polyethylene for liquids).

    • Affix a "Hazardous Waste" label to the container before adding any waste.[3][6]

    • Clearly write the full chemical name, "4-Iodo-2,3-dihydrofuran," and list all other components and their approximate percentages on the label.[6] Avoid using abbreviations or chemical formulas.

4. Accumulation and Storage

  • Causality : Safe, temporary storage within the lab prevents spills and ensures the waste is managed correctly until pickup.

  • Protocol :

    • Carefully transfer the waste into the labeled container, ensuring the container is kept closed at all times except when adding waste.[6][7] All transfers must be done in a fume hood.

    • Store the sealed container in a designated, secondary containment bin within a Satellite Accumulation Area (SAA).[3]

    • The SAA must be under the control of laboratory personnel and located at or near the point of generation.

5. Final Disposal

  • Causality : The final step is a controlled handover to professionals trained and licensed to transport and dispose of hazardous materials.

  • Protocol :

    • Once the waste container is full, or if the project it was used for is complete, schedule a pickup with your institution's EHS or hazardous waste contractor.[12]

    • Ensure all labeling is complete and accurate.

    • Maintain records of the waste disposal as required by your institution.

Under no circumstances should 4-Iodo-2,3-dihydrofuran or materials contaminated with it be disposed of in the regular trash or poured down the drain.[3][12]

References

  • Sigma-Aldrich, Safety Data Sheet for 2,3-Dihydrofuran. (This SDS provides hazard information for the parent compound, which is directly relevant for assessing the hazards of its iodo-derivative). [URL not directly available, but a representative SDS can be found on the manufacturer's website]
  • U.S. Environmental Protection Agency, Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=30001L3D.TXT]
  • Electronic Code of Federal Regulations, Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix_III_to_Part_268]
  • BenchChem, Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide. (Provides general guidance on handling iodine-containing waste). [https://www.benchchem.com/blog/navigating-the-disposal-of-thyodene-and-associated-iodine-waste-a-comprehensive-guide/]
  • Thermo Fisher Scientific, Safety Data Sheet for 2,3-Dihydrofuran. [https://www.fishersci.com/sdsitems.do?partNumber=AC116040050&productDescription=2%2C3-DIHYDROFURAN%2C+98%25%2C+STAB.+\T&vendorId=VN000321&countryCode=US&language=en]
  • Walters, M., Standard Operating Procedure for work with Chemical name/class: Iodine. (Illustrates standard procedures for handling iodine-containing materials). [https://smif.pratt.duke.edu/sites/smif.pratt.duke.edu/files/SOPs/Walters_Iodine_SOP.pdf]
  • Agency for Toxic Substances and Disease Registry (ATSDR), Production, Import/Export, Use, and Disposal of Iodine. [https://www.
  • Fisher Scientific, Safety Data Sheet for 2,3-Dihydrofuran. (Provides specific handling and precautionary statements). [https://fscimage.fishersci.com/msds/11055.htm]
  • University of Alabama at Birmingham, Environment, Health and Safety - Organic Solvents. (Details procedures for segregating halogenated and non-halogenated waste). [https://www.uab.edu/ehs/images/docs/manuals/chem/chem-7-2.pdf]
  • Collect and Recycle, Iodine Disposal For Businesses. (Outlines the requirement for professional disposal services for iodine waste). [https://www.collectandrecycle.com/chemical-waste/iodine-disposal/]
  • U.S. Environmental Protection Agency, EPA Hazardous Waste Codes. [https://www.codot.
  • Merck Millipore, Safety Data Sheet. (General guidance on spill cleanup and personal precautions). [https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INT-Site/en_US/-/USD/ShowDocument-File?ProductSKU=MDA_CHEM-104441&DocumentId=104441_SDS_IE_EN.PDF&DocumentType=SDS&Language=EN&Country=IE&Origin=PDP]
  • Mitsui Plastics, Inc., Iodine Waste Recycling Program. (Information on industrial recycling streams for iodine-containing waste). [https://www.mitsuiplastics.com/iodine-waste-recycling-program/]
  • Legal Information Institute, Cornell Law School, 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. [https://www.law.cornell.edu/cfr/text/40/appendix-III_to_part_268]
  • Organic Syntheses, Working with Hazardous Chemicals. (General best practices for handling chemicals in a laboratory setting). [http://www.orgsyn.org/hazard.aspx]
  • Electronic Code of Federal Regulations, 30 CFR Part 47 -- Hazard Communication (HazCom). [https://www.ecfr.gov/current/title-30/chapter-I/subchapter-H/part-47]
  • United Nations Office on Drugs and Crime, Disposal of Chemicals used in the Illicit Manufacture of Drugs. (Provides general principles of chemical waste disposal). [https://www.unodc.org/documents/scientific/Disposal_Guide_final_eBook.pdf]
  • Chemical Bull, Material Safety Data Sheet (MSDS) for 2,3-Dihydrofuran. [https://chemicalbull.com/msds/2-3-dihydrofuran-msds/]
  • ChemicalBook, 2,3-Dihydrofuran - Safety Data Sheet. [https://www.chemicalbook.com/ProductSafety.aspx?
  • BenchChem, Proper Disposal of 4-Iodo-3-methoxyisothiazole: A Guide for Laboratory Professionals. (Provides a model for disposing of similar iodo-organic compounds). [https://www.benchchem.
  • Occupational Safety and Health Administration (OSHA), Tetrahydrofuran. (Provides exposure limits and health factors for a related peroxide-forming ether). [https://www.osha.
  • Western Washington University, Environmental Health and Safety, Peroxide-Forming Chemicals Procedures. [https://ehs.wwu.edu/chemical/sop/peroxide-forming-chemicals-procedures]
  • University of California, Santa Barbara, Tetrahydrofuran (THF) - Standard Operating Procedure. [https://www.ehs.ucsb.edu/sites/default/files/docs/sop/Tetrahydrofuran%20SOP.pdf]

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